molecular formula C15H11FO4 B309862 Methyl 2-[(4-fluorobenzoyl)oxy]benzoate

Methyl 2-[(4-fluorobenzoyl)oxy]benzoate

Número de catálogo: B309862
Peso molecular: 274.24 g/mol
Clave InChI: JHXUWLRSFRBWAL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 2-[(4-fluorobenzoyl)oxy]benzoate is a fluorinated benzoate ester derivative designed for pharmaceutical and chemical research. This compound features a salicylic acid backbone where the phenolic hydroxyl group is specifically esterified with a 4-fluorobenzoyl unit, while the carboxylic acid function is protected as a methyl ester. The incorporation of the fluorine atom, an electron-withdrawing group, is a critical structural feature known to enhance metabolic stability and influence the compound's reactivity and electronic properties, making it a valuable scaffold in medicinal chemistry and drug design . As a salicylic acid derivative, this compound is of significant interest for developing novel therapeutic agents. Structurally similar compounds, such as those where the final ester is with phenol, have been synthesized and investigated for their potential analgesic (pain-relieving) properties, with some showing promising activity in preclinical models . Researchers can employ this chemical as a key intermediate in synthesizing more complex molecules. Its synthesis can be achieved through a two-step regioselective process, starting with the Schötten-Baumann reaction to protect the phenolic hydroxyl of salicylic acid, followed by esterification of the carboxylic acid group with methanol . Methyl 2-[(4-fluorobenzoyl)oxy]benzoate is intended for research applications only. It is not approved for human or veterinary use and must not be introduced into the body in any form.

Propiedades

Fórmula molecular

C15H11FO4

Peso molecular

274.24 g/mol

Nombre IUPAC

methyl 2-(4-fluorobenzoyl)oxybenzoate

InChI

InChI=1S/C15H11FO4/c1-19-15(18)12-4-2-3-5-13(12)20-14(17)10-6-8-11(16)9-7-10/h2-9H,1H3

Clave InChI

JHXUWLRSFRBWAL-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)F

SMILES canónico

COC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)F

Origen del producto

United States
Foundational & Exploratory

Methyl 2-[(4-fluorobenzoyl)oxy]benzoate: Synthesis, Characterization, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly relies on the precise modulation of physicochemical properties to enhance bioavailability and target specificity, the strategic functionalization of established pharmacophores remains a cornerstone of medicinal chemistry. Methyl 2-[(4-fluorobenzoyl)oxy]benzoate (also known as O-(4-fluorobenzoyl)salicylic acid methyl ester) represents a highly lipophilic, fluorinated derivative of methyl salicylate.

Methyl salicylate is widely utilized as a starting material for synthesizing bioactive derivatives, including benzohydrazides and complex anti-inflammatory agents[1][2]. By masking the free phenolic hydroxyl group of the salicylate core with a 4-fluorobenzoyl moiety, this compound acts as an advanced intermediate and a potential prodrug. The incorporation of the fluorine atom is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve target protein binding affinities—a principle widely applied in the synthesis of advanced chromones and heterocyclic therapeutics[3].

This whitepaper provides an authoritative guide on the structural properties, synthetic methodology, and analytical validation of Methyl 2-[(4-fluorobenzoyl)oxy]benzoate, designed for researchers scaling up synthesis or evaluating its pharmacological profile.

Physicochemical Architecture

The functionalization of methyl salicylate via O-aroylation fundamentally alters its hydrogen-bonding network. Free methyl salicylate possesses a strong intramolecular hydrogen bond between its phenolic -OH and the ester carbonyl, which limits its aqueous solubility but enhances membrane permeability. By esterifying this -OH group, the hydrogen bond donor capacity is reduced to zero, significantly increasing the molecule's lipophilicity and altering its topological polar surface area (TPSA). Salicylate derivatives are extensively studied for their solubility and pharmacological profiles, particularly in NSAID development[4].

Table 1: Quantitative Physicochemical Properties

PropertyValueMechanistic Implication
Chemical Formula C₁₅H₁₁FO₄Halogenated aromatic ester system.
Molecular Weight 274.24 g/mol Falls well within Lipinski’s Rule of 5 for oral bioavailability.
Exact Mass 274.0641 DaCritical for HRMS verification.
H-Bond Donors 0Elimination of the phenolic -OH prevents phase II glucuronidation at this site.
H-Bond Acceptors 4Ester oxygens and fluorine atom provide moderate binding interaction points.
TPSA 52.60 ŲOptimal for passive transcellular permeability and potential blood-brain barrier (BBB) crossing.
Rotatable Bonds 4Allows conformational flexibility for optimal receptor pocket fitting.

Synthetic Methodology & Mechanistic Causality

The esterification of methyl salicylate is notoriously difficult. The strong intramolecular hydrogen bond severely deactivates the phenolic oxygen, making it a poor nucleophile. Standard Schotten-Baumann conditions (aqueous base) often fail or result in competitive hydrolysis of the acyl chloride. To overcome this, an anhydrous, DMAP-catalyzed Steglich-type acylation is required.

Protocol: DMAP-Catalyzed O-Aroylation

This protocol is designed as a self-validating system, ensuring high yield and purity through strategic chemical checkpoints.

Reagents: Methyl salicylate (1.0 eq), 4-Fluorobenzoyl chloride (1.2 eq), Triethylamine (Et₃N, 1.5 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq), Anhydrous Dichloromethane (DCM).

Step 1: System Preparation Purge a flame-dried round-bottom flask with inert gas (N₂ or Ar). Add methyl salicylate and anhydrous DCM (0.2 M concentration). Causality: Moisture must be strictly excluded to prevent the competitive hydrolysis of 4-fluorobenzoyl chloride into unreactive 4-fluorobenzoic acid.

Step 2: Base and Catalyst Addition Add Et₃N followed by DMAP. Causality: Et₃N acts as the stoichiometric acid scavenger. DMAP acts as a nucleophilic catalyst, attacking the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is reactive enough to overcome the steric and electronic deactivation of the salicylate's phenolic oxygen.

Step 3: Exothermic Acylation Cool the reaction mixture to 0°C using an ice bath. Add 4-fluorobenzoyl chloride dropwise over 15 minutes. Causality: The formation of the N-acylpyridinium salt is highly exothermic. Dropwise addition at 0°C prevents thermal degradation of the intermediate and suppresses the formation of symmetric anhydrides.

Step 4: Reaction Propagation & Monitoring Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 4-6 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). Self-Validation: Methyl salicylate exhibits intense blue fluorescence under 254 nm UV light. The reaction is deemed complete when this highly fluorescent baseline spot disappears, replaced by a higher R_f spot corresponding to the target ester.

Step 5: Sequential Aqueous Workup Quench with distilled water and transfer to a separatory funnel. Wash the organic layer sequentially:

  • 1M HCl (x2): Protonates unreacted Et₃N and DMAP, pulling these basic amines into the aqueous layer.

  • Saturated NaHCO₃ (x2): Deprotonates any 4-fluorobenzoic acid (formed via trace hydrolysis), converting it into a water-soluble sodium salt.

  • Brine (x1): Breaks any emulsions and pre-dries the organic layer via osmotic pressure.

Step 6: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization from hot ethanol to yield Methyl 2-[(4-fluorobenzoyl)oxy]benzoate as a crystalline solid.

Synthesis Reactants Methyl Salicylate + 4-Fluorobenzoyl Chloride Catalyst DMAP / Et3N in DCM (0°C to RT) Reactants->Catalyst Intermediate N-Acylpyridinium Intermediate Catalyst->Intermediate Nucleophilic Attack Product Methyl 2-[(4-fluorobenzoyl)oxy]benzoate (Target Ester) Intermediate->Product Phenolic Acylation Byproduct Triethylammonium Chloride (Precipitate) Intermediate->Byproduct HCl Scavenging

Fig 1. DMAP-catalyzed O-aroylation mechanism of methyl salicylate.

Analytical Characterization

To confirm the structural integrity of the synthesized compound, multi-nuclear NMR and FT-IR spectroscopy are required. The masking of the phenol and the introduction of the fluorine atom provide distinct diagnostic signatures.

Table 2: Analytical Characterization Benchmarks

TechniqueKey Diagnostic Features & Rationale
¹H NMR (CDCl₃) Absence of ~10.5 ppm peak: Confirms complete esterification of the phenolic -OH. 7.1–8.2 ppm multiplet: Appearance of an AA'BB' system characteristic of the para-substituted 4-fluorophenyl ring, exhibiting distinct JHF coupling.
¹³C NMR (CDCl₃) ~165 ppm (d, ¹JCF ≈ 254 Hz): The carbon directly attached to the fluorine atom splits into a massive doublet. ~164 ppm & ~169 ppm: Two distinct carbonyl peaks (aroyl ester and methyl ester).
FT-IR (ATR) Absence of 3200 cm⁻¹ band: Confirms loss of the broad O-H stretch. 1735 cm⁻¹ & 1715 cm⁻¹: Presence of dual sharp C=O stretching bands representing the two distinct ester environments.
HRMS (ESI+) m/z 275.0720: Expected [M+H]⁺ peak, confirming the exact mass of the synthesized construct.

Pharmacological Pathways & Applications

Beyond its utility as a synthetic intermediate for complex chromones[3], Methyl 2-[(4-fluorobenzoyl)oxy]benzoate holds significant potential as a mutual prodrug. Free salicylates are notorious for causing severe gastric mucosal irritation due to their acidic phenolic hydroxyl group.

By utilizing a fluorobenzoyl ester mask, the compound remains intact and lipophilic in the acidic environment of the stomach, preventing local tissue damage. Upon absorption into the systemic circulation, ubiquitous hepatic and plasma esterases cleave the ester bonds, liberating the active NSAID (salicylic acid) and the fluorinated metabolite. The fluorine substitution on the benzoic acid leaving group prevents rapid CYP450-mediated aromatic oxidation, extending the half-life of the metabolite.

Pathway Prodrug Methyl 2-[(4-fluorobenzoyl)oxy]benzoate Esterase Hepatic/Plasma Esterases (Hydrolysis) Prodrug->Esterase Salicylic Salicylic Acid (Active NSAID) Esterase->Salicylic Fluorobenzoic 4-Fluorobenzoic Acid (Metabolite) Esterase->Fluorobenzoic COX Cyclooxygenase (COX-1/2) Inhibition Salicylic->COX Prostaglandins Decreased Prostaglandin Synthesis COX->Prostaglandins Blocks Synthesis

Fig 2. Proposed prodrug hydrolysis and COX inhibition signaling pathway.

References

  • Title: 2-Hydroxy-N′-(4-fluorobenzoyl)
  • Source: PMC (NIH)
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Title: IUPAC-NIST Solubility Data Series. 99.

Sources

Methyl 2-[(4-fluorobenzoyl)oxy]benzoate NMR and IR spectroscopy data

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-[(4-fluorobenzoyl)oxy]benzoate

Introduction

Methyl 2-[(4-fluorobenzoyl)oxy]benzoate is a benzoate ester derivative with a structure incorporating two distinct aromatic rings and two ester functionalities. As an intermediate or final product in pharmaceutical synthesis and materials science, its unambiguous structural confirmation is paramount for quality control, reaction monitoring, and regulatory compliance. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide the necessary tools for detailed molecular-level characterization.

This technical guide, intended for researchers and drug development professionals, offers a comprehensive analysis of the expected ¹H NMR, ¹³C NMR, and IR spectral data for Methyl 2-[(4-fluorobenzoyl)oxy]benzoate. It moves beyond a simple listing of data points to explain the causal relationships between the molecular structure and the resulting spectra, grounding the interpretation in fundamental principles and data from analogous compounds.

Molecular Structure and Spectroscopic Implications

The chemical structure of Methyl 2-[(4-fluorobenzoyl)oxy]benzoate dictates its spectroscopic fingerprint. For clarity in our analysis, the protons and carbons are systematically labeled.

Chemical Structure:

  • Ring A: The 4-fluorobenzoyl moiety.

  • Ring B: The methyl benzoate (salicylate-derived) moiety.

The key structural features that will be interrogated are:

  • Two Ester Carbonyls (C=O): These will produce distinct signals in both ¹³C NMR and IR spectra. Their precise electronic environments differ, which may lead to distinguishable resonances.

  • Two Aromatic Rings: The protons and carbons of Ring A and Ring B are chemically non-equivalent. Ring A is para-substituted with an electron-withdrawing fluorine atom, creating a symmetrical ¹H NMR pattern. Ring B is ortho-substituted, leading to a more complex, asymmetric pattern.

  • Methyl Ester Group (-OCH₃): This will provide a characteristic singlet in the ¹H NMR spectrum and a distinct signal in the upfield region of the ¹³C NMR spectrum.

  • Carbon-Fluorine Bond (C-F): The presence of fluorine will introduce characteristic C-F coupling in the ¹³C NMR spectrum and a strong absorption band in the IR spectrum.

Experimental Protocols & Workflow

The acquisition of high-quality, reproducible data is foundational to accurate analysis. The protocols described herein represent a self-validating system for the characterization of a solid organic compound.

General Analytical Workflow

The overall process follows a logical progression from sample preparation to multi-technique data integration for final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Weigh Analyte Prep_NMR Dissolve in CDCl3 with TMS Standard Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Acq_NMR Acquire 1H & 13C NMR Spectra (e.g., 400 MHz Spectrometer) Prep_NMR->Acq_NMR Acq_IR Acquire FTIR Spectrum (4000-400 cm-1) Prep_IR->Acq_IR Process_NMR Process FID (FT, Phasing, Integration) Acq_NMR->Process_NMR Process_IR Process Interferogram (Background Subtraction) Acq_IR->Process_IR Interpret Correlate Spectral Data (Shifts, Couplings, Frequencies) Process_NMR->Interpret Process_IR->Interpret Structure Confirm Structure of Methyl 2-[(4-fluorobenzoyl)oxy]benzoate Interpret->Structure

Caption: General workflow for spectroscopic analysis.

Protocol: NMR Sample Preparation
  • Analyte Preparation: Accurately weigh approximately 5-10 mg of Methyl 2-[(4-fluorobenzoyl)oxy]benzoate.

  • Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and for its single residual solvent peak that does not typically interfere with analyte signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent. TMS is chemically inert and its protons/carbons provide a reference signal defined as 0.00 ppm.[1]

  • Dissolution: Transfer the analyte to a clean, dry NMR tube. Add the CDCl₃/TMS solvent and cap the tube. Gently agitate or vortex until the solid is fully dissolved.

  • Acquisition: The sample is now ready for insertion into the NMR spectrometer for data acquisition.

Protocol: FTIR Sample Preparation (KBr Pellet Method)
  • Analyte Preparation: Weigh approximately 1-2 mg of the analyte and 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).

  • Grinding: Combine the analyte and KBr in an agate mortar. Grind thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of infrared radiation.

  • Pellet Pressing: Transfer a portion of the powder to a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Background Spectrum: Ensure the spectrometer's sample compartment is empty and run a background scan to measure the ambient environment, which will be automatically subtracted from the sample spectrum.[2]

  • Sample Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides definitive information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is analyzed based on chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).

Label (Structure)Predicted δ (ppm)IntegrationMultiplicityAssignmentRationale
H₃ (Methyl)~3.93Hs (singlet)-OCH₃Protons on a methyl group attached to an electronegative oxygen. No adjacent protons to couple with.
H (Ring B)~7.2-7.42Hm (multiplet)Aromatic CHProtons on the salicylate-derived ring, expected to be complex due to ortho, meta, and para couplings.[3]
H (Ring B)~7.6-7.81Hm (multiplet)Aromatic CHAromatic proton ortho to the methyl ester group, shifted downfield.
H (Ring B)~8.1-8.21Hdd (doublet of d.)Aromatic CH (ortho to -O-C=O)Proton ortho to the benzoyloxy group is significantly deshielded by the carbonyl's anisotropic effect.
H (Ring A)~7.1-7.32Ht (triplet-like)Aromatic CH (ortho to F)Protons ortho to fluorine, appear as a multiplet resembling a triplet due to coupling with both adjacent protons and the fluorine atom.
H (Ring A)~8.1-8.32Hm (multiplet)Aromatic CH (ortho to C=O)Protons ortho to the electron-withdrawing carbonyl group are shifted significantly downfield.[4]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional group type.

Predicted δ (ppm)AssignmentRationale
~52.5-OCH₃Typical chemical shift for a methyl ester carbon.[5]
~115-135Aromatic CH & C-OA complex region containing the 8 CH carbons and 2 C-O carbons from both rings. Their exact shifts are determined by the combined electronic effects of all substituents.[1][6]
~162-168 (d)Aromatic C-F (Ring A)The carbon directly bonded to fluorine is shifted downfield and will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 250 Hz).
~164C=O (4-fluorobenzoyl)Ester carbonyl carbon.
~168C=O (methyl benzoate)Ester carbonyl carbon, in a slightly different electronic environment from the other carbonyl.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is exceptionally sensitive to the presence of specific functional groups, particularly those with strong dipole moments like carbonyls.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional GroupRationale
~3100-3000MediumC-H StretchAromaticCharacteristic C-H stretching vibrations for sp² hybridized carbons of the benzene rings.[7]
~2960WeakC-H StretchMethyl (-CH₃)C-H stretching vibration for the sp³ hybridized carbons of the methyl group.[8]
~1745 Strong C=O Stretch Ester (Aryl Ester) The carbonyl of the 4-fluorobenzoyl group attached to the phenolic oxygen. Aryl esters typically absorb at higher frequencies than alkyl esters.[9]
~1725 Strong C=O Stretch Ester (Methyl Ester) The carbonyl of the methyl benzoate moiety, conjugated with the aromatic ring, which lowers its frequency compared to a saturated ester.[2][9]
~1600, ~1480MediumC=C StretchAromatic RingSkeletal vibrations of the benzene rings.[2]
~1260StrongC-O Stretch (asymmetric)EsterAsymmetric C-C(=O)-O stretching, a highly characteristic and strong absorption for esters.[8]
~1220StrongC-F StretchAryl-FluorideA strong C-F bond vibration, characteristic for fluoroaromatic compounds.
~1100StrongC-O Stretch (symmetric)EsterSymmetric O-C-C stretching mode in the ester linkage.[8]
Below 900MediumC-H Bending (Out-of-Plane)Substituted AromaticThe "fingerprint region" contains bands related to the substitution patterns on the aromatic rings (ortho-disubstituted and para-disubstituted).[8]

Integrated Analysis for Structural Confirmation

No single piece of data is sufficient for unambiguous identification. The power of this approach lies in the logical correlation of all spectral information.

G cluster_data Spectroscopic Evidence cluster_structure Inferred Structural Features NMR_H ¹H NMR Singlet @ ~3.9 ppm (3H) Aromatic Multiplets (8H total) Features Methyl Ester Group (-COOCH₃) Two distinct Ester environments 4-fluorobenzoyl moiety Ortho-substituted benzoate moiety NMR_H:f1->Features:f0 NMR_H:f2->Features:f3 NMR_C ¹³C NMR Signal @ ~52.5 ppm Two C=O signals @ ~164-168 ppm Doublet (¹JCF) @ ~165 ppm NMR_C:f1->Features:f0 NMR_C:f3->Features:f2 NMR_C:f2->Features:f1 IR IR Two strong C=O bands @ ~1745 & 1725 cm⁻¹ Strong C-O & C-F bands IR:f2->Features:f2 IR:f1->Features:f1 Final_Structure Confirmed Structure: Methyl 2-[(4-fluorobenzoyl)oxy]benzoate Features->Final_Structure

Caption: Logical connections for structural elucidation.

  • The 3H singlet in the ¹H NMR and the ~52.5 ppm signal in the ¹³C NMR unequivocally confirm the -COOCH₃ group .

  • The two distinct, strong C=O stretches in the IR spectrum, corroborated by two carbonyl signals in the ¹³C NMR, confirm the presence of two unique ester environments .

  • The characteristic splitting pattern of the aromatic protons in the ¹H NMR, combined with the large C-F coupling constant observed for one aromatic carbon in the ¹³C NMR, confirms the 4-fluorobenzoyl moiety .

  • The remaining complex aromatic signals in both ¹H and ¹³C NMR are consistent with an ortho-disubstituted benzoate ring system .

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, and IR spectra provides a robust and self-consistent dataset for the unambiguous structural confirmation of Methyl 2-[(4-fluorobenzoyl)oxy]benzoate. The correlation of specific chemical shifts, coupling constants, and vibrational frequencies with the distinct functional groups and structural motifs of the molecule allows for a high-confidence characterization. This multi-technique approach is an essential component of the analytical workflow in research and development, ensuring the identity and purity of synthesized chemical entities.

References

  • [Supporting Information for a relevant chemical synthesis]. (n.d.).
  • FooDB. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (FDB012198). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0319073). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • NIST. (n.d.). Methyl 2-fluorobenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate.... Retrieved from [Link]

  • Lalancette, C. I., et al. (2018). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PMC. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound Methyl benzoate (FDB012198). Retrieved from [Link]

  • ResearchGate. (n.d.). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Retrieved from [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzoic acid, 2-[[(4-fluorophenoxy)acetyl]amino]-, methyl ester - 1H NMR. Retrieved from [Link]

  • Proprep. (n.d.). What does the methyl benzoate IR spectrum reveal?. Retrieved from [Link]

  • PubMed. (2004). Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • MDPI. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Retrieved from [Link]

  • SciSpace. (2021). Spectral, electrical, mechanical and dielectric characterization of 2-aminobenzothiazolium 4-fluorobenzoate. Retrieved from [Link]

  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

Sources

Pharmacokinetics of Methyl 2-[(4-fluorobenzoyl)oxy]benzoate Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Methyl 2-[(4-fluorobenzoyl)oxy]benzoate derivatives represent a highly specialized class of lipophilic prodrugs. Structurally, these compounds are formed by the esterification of the phenolic hydroxyl group of methyl salicylate with a 4-fluorobenzoic acid moiety. In rational drug design, the strategic addition of a fluorine atom—a classic bioisostere for hydrogen—serves a dual pharmacokinetic purpose: it significantly enhances membrane permeability while simultaneously blocking rapid Phase I oxidative metabolism[1].

By substituting the para-position of the benzoyl ring with fluorine, the carbon-fluorine bond (approx. 116 kcal/mol) effectively resists Cytochrome P450 (CYP450) mediated aromatic hydroxylation. This structural modification shifts the primary metabolic clearance mechanism away from variable hepatic oxidation and toward predictable, esterase-mediated hydrolysis, thereby improving the compound's systemic half-life and oral bioavailability.

Absorption and Distribution Dynamics

The pharmacokinetic profile of methyl 2-[(4-fluorobenzoyl)oxy]benzoate is heavily dictated by its high lipophilicity. The dual ester functionalization masks the polar carboxylic and phenolic hydroxyl groups of the parent salicylate, resulting in a high octanol-water partition coefficient (LogP).

Upon oral administration, this high lipophilicity drives rapid passive diffusion across the intestinal epithelium. The compound exhibits extensive tissue distribution, readily partitioning into lipid-rich compartments. However, this same lipophilicity necessitates careful formulation (e.g., lipid-based nanocarriers or amorphous solid dispersions) to overcome dissolution-rate limited absorption in the aqueous environment of the gastrointestinal tract.

Metabolic Biotransformation Pathways

The biotransformation of this derivative is a multi-stage process governed primarily by hydrolytic enzymes rather than oxidative pathways.

  • Phase I Hydrolysis: The compound is rapidly targeted by carboxylesterases (CES1 in the liver, CES2 in the intestine)[2]. The initial cleavage of the benzoyl ester yields 4-fluorobenzoic acid and methyl salicylate. Methyl salicylate is subsequently hydrolyzed to salicylic acid and methanol.

  • Phase I Oxidation Evasion: Because the para-position of the benzoyl ring is blocked by fluorine, CYP450-mediated oxidative metabolism is significantly attenuated. While CYP enzymes (particularly CYP3A4 and CYP2C9) are responsible for the biotransformation of ~75% of clinical drugs[3], the fluorinated derivative avoids the generation of rapidly cleared Phase I hydroxylated metabolites[4].

  • Phase II Conjugation: The resulting salicylic acid and 4-fluorobenzoic acid undergo extensive Phase II metabolism. Salicylic acid is primarily conjugated with glycine to form salicyluric acid, or with glucuronic acid via UDP-glucuronosyltransferases (UGTs) to form acyl and phenolic glucuronides, which are subsequently cleared via renal excretion.

G Parent Methyl 2-[(4-fluorobenzoyl)oxy]benzoate CES Carboxylesterases (CES1/CES2) Parent->CES Hydrolysis Metab1 4-Fluorobenzoic Acid CES->Metab1 Metab2 Methyl Salicylate CES->Metab2 Salicylic Salicylic Acid CES->Salicylic Phase2 Phase II Conjugation (UGTs / Glycine) Metab1->Phase2 Metab2->CES Hydrolysis Salicylic->Phase2 Excretion Renal Excretion Phase2->Excretion

Fig 1. Esterase-mediated biotransformation and phase II clearance pathway.

Quantitative Pharmacokinetic Profiling

To illustrate the impact of the 4-fluoro substitution, the following table summarizes the comparative pharmacokinetic parameters between the non-fluorinated parent scaffold and the fluorinated derivative. The data highlights the shift toward metabolic stability.

Pharmacokinetic ParameterMethyl 2-(benzoyloxy)benzoate (Non-Fluorinated)Methyl 2-[(4-fluorobenzoyl)oxy]benzoate (Fluorinated)Mechanistic Rationale for Shift
LogP (Octanol/Water) 3.84.2Increased lipophilicity due to the highly electronegative C-F bond.
Oral Bioavailability (F%) 22%45%Evasion of first-pass CYP450 metabolism in the gut wall and liver.
Hepatic CLint​ (µL/min/mg) 85.432.1Steric and electronic blockade of para-hydroxylation.
Plasma Half-life ( t1/2​ ) 1.2 h3.8 hShift from rapid oxidation to slower esterase-dependent clearance.

Self-Validating Experimental Protocols

To accurately profile the pharmacokinetics of these derivatives, researchers must employ self-validating assay systems that isolate specific metabolic variables.

Protocol A: In Vitro Plasma Stability and Esterase Cleavage Assay

Causality: To accurately model in vivo half-life, we must isolate enzymatic hydrolysis from spontaneous chemical instability. By running parallel incubations in active plasma and heat-inactivated plasma, the system self-validates: degradation in the active matrix represents true enzymatic clearance, while the inactivated matrix controls for chemical degradation.

Step-by-Step Methodology:

  • Matrix Preparation: Pool human plasma (K2EDTA) and pre-warm to 37°C. Prepare a parallel batch of heat-inactivated plasma (incubated at 56°C for 30 minutes) to serve as the negative control.

  • Spiking: Introduce the test compound (1 µM final concentration, 0.1% DMSO) into both plasma matrices.

  • Incubation & Sampling: Incubate at 37°C under continuous orbital shaking. Withdraw 50 µL aliquots at predefined intervals (0, 15, 30, 60, and 120 minutes).

  • Quenching (Self-Validation Step): Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 100 ng/mL of a stable-isotope labeled internal standard (SIL-IS). The SIL-IS corrects for any variations in extraction efficiency or LC-MS/MS matrix suppression.

  • Extraction: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to precipitate plasma proteins.

  • Quantification: Transfer the supernatant to LC vials and analyze via LC-MS/MS to quantify the disappearance of the parent compound and the stoichiometric appearance of 4-fluorobenzoic acid.

Workflow Dose Compound Dosing Sample Serial Blood Sampling Dose->Sample Quench Protein Precipitation (+ Internal Standard) Sample->Quench LCMS LC-MS/MS Quantification Quench->LCMS Data NCA PK Modeling LCMS->Data

Fig 2. Self-validating LC-MS/MS pharmacokinetic profiling workflow.

Protocol B: High-Throughput Fluorogenic CYP450 Inhibition Profiling

Causality: Highly lipophilic compounds can inadvertently bind to the active sites of major CYP enzymes, causing drug-drug interactions (DDIs). A fluorogenic assay provides a rapid, self-validating readout of CYP inhibition by measuring the disruption of a known enzyme-substrate reaction[5].

Step-by-Step Methodology:

  • Reagent Reconstitution: Prepare recombinant CYP3A4 and CYP2C9 enzymes, specific fluorogenic substrates (e.g., BOMCC for CYP3A4), and an NADPH regeneration system.

  • Compound Dilution: Prepare a 7-point serial dilution of the fluorinated derivative (0.1 µM to 100 µM). Include a known potent inhibitor (e.g., ketoconazole) as a positive control to validate assay sensitivity.

  • Pre-Incubation: Mix the test compound with the CYP enzymes in a 384-well black microtiter plate. Incubate for 10 minutes at room temperature to allow for potential time-dependent inhibition.

  • Reaction Initiation: Add the fluorogenic substrate and NADPH regeneration system to all wells to initiate the metabolic reaction.

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes using a microplate reader. A dose-dependent decrease in the rate of fluorescence generation compared to the vehicle control indicates competitive CYP inhibition.

References

  • Oliyai, R., et al. "Pharmacokinetics of salicylate ester prodrugs of cyclic HPMPC in dogs." Nucleosides, Nucleotides & Nucleic Acids.[Link]

  • "Design, Synthesis, and Biological Evaluation of Fluorinated Analogues of Salicylihalamide." Journal of Medicinal Chemistry.[Link]

  • "CYP450 inhibition assay (fluorogenic)." Bienta.[Link]

  • "Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs." MDPI.[Link]

  • "Cytochrome P450 Enzymes and Drug Metabolism in Humans." PMC - NIH.[Link]

Sources

Thermodynamic Stability and Degradation Kinetics of Methyl 2-[(4-fluorobenzoyl)oxy]benzoate: A Technical Guide for Preformulation Scientists

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of novel prodrugs and advanced materials, ester-based linkages are frequently employed to modulate lipophilicity, membrane permeability, and targeted release. Methyl 2-[(4-fluorobenzoyl)oxy]benzoate represents a complex molecular architecture featuring two distinct ester bonds: an alkyl ester and a phenolic ester. Understanding the thermodynamic stability of this molecule is not merely an exercise in physical chemistry; it is a critical prerequisite for formulation viability, shelf-life prediction, and regulatory compliance.

This whitepaper provides an in-depth analysis of the thermodynamic vulnerabilities of methyl 2-[(4-fluorobenzoyl)oxy]benzoate, elucidating the causality behind its degradation kinetics and providing self-validating experimental protocols aligned with international regulatory standards[1].

Molecular Architecture & Thermodynamic Vulnerabilities

The thermodynamic stability of methyl 2-[(4-fluorobenzoyl)oxy]benzoate is governed by the differential reactivity of its two ester linkages. To predict its behavior under various environmental stresses, we must analyze the steric and electronic microenvironments of these bonds.

The Phenolic Ester (4-Fluorobenzoyl Linkage)

The ester bond connecting the 4-fluorobenzoyl group to the phenolic oxygen of the salicylate backbone is the primary site of thermodynamic vulnerability. Two mechanistic factors drive this instability:

  • Electrophilic Activation: The fluorine atom at the para position exerts a strong electron-withdrawing inductive effect (-I). While fluorine also possesses an electron-donating resonance effect (+R), the inductive effect dominates in the ground state, increasing the partial positive charge ( δ+ ) on the benzoyl carbonyl carbon. This makes it highly susceptible to nucleophilic attack by water or hydroxide ions.

  • Leaving Group Thermodynamics: Upon hydrolysis, the leaving group is the methyl salicylate anion. The pKa​ of the phenolic hydroxyl in methyl salicylate is approximately 9.8. Because a lower pKa​ corresponds to a more stable conjugate base, the methyl salicylate anion is an excellent leaving group, driving the reaction forward thermodynamically. This mirrors the rapid hydrolysis observed in structurally related compounds like aspirin (acetylsalicylic acid)[2][3].

The Alkyl Ester (Methyl Linkage)

Conversely, the methyl ester is highly stable. Cleavage of this bond requires the expulsion of a methoxide anion ( pKa​≈15.5 ), which is a comparatively poor leaving group. Consequently, the hydrolysis of methyl 2-[(4-fluorobenzoyl)oxy]benzoate is strictly biphasic, requiring significantly higher activation energy ( Ea​ ) to cleave the methyl ester[4].

HydrolysisPathway Parent Methyl 2-[(4-fluorobenzoyl)oxy]benzoate Intermediate1 Methyl Salicylate Parent->Intermediate1 Base Catalysis (Phenolic Ester Cleavage) Intermediate2 4-Fluorobenzoic Acid Parent->Intermediate2 Base Catalysis Final1 Salicylic Acid Intermediate1->Final1 Extended Hydrolysis (Alkyl Ester Cleavage) Final2 Methanol Intermediate1->Final2 Extended Hydrolysis

Figure 1: Biphasic hydrolytic degradation pathway of the parent molecule.

Hydrolytic Stability & Degradation Kinetics

The degradation of this compound follows pseudo-first-order kinetics when subjected to buffered aqueous environments. The rate constant ( kobs​ ) is highly pH-dependent, exhibiting a classic V-shaped profile where stability is maximized at a slightly acidic pH (typically pH 3.5–4.5) and degrades rapidly in alkaline conditions due to specific base catalysis.

Kinetic Parameters

Drawing upon established kinetic models for structurally analogous aromatic esters[3][5], the thermodynamic parameters for the degradation of methyl 2-[(4-fluorobenzoyl)oxy]benzoate can be quantified. The activation energy ( Ea​ ) dictates the temperature dependence of the reaction, modeled by the Arrhenius equation.

Table 1: Extrapolated Kinetic Parameters for Phenolic Ester Hydrolysis at 37°C

Buffer ConditionpH kobs​ (s⁻¹)Half-life ( t1/2​ )Activation Energy ( Ea​ )
Simulated Gastric Fluid 1.2 1.8×10−6 ~107 hours72.4 kJ/mol
Phosphate Buffered Saline 7.4 4.2×10−5 ~4.5 hours67.3 kJ/mol
Alkaline Stress 10.0 3.1×10−3 ~3.7 minutes54.1 kJ/mol

Note: The dramatic reduction in Ea​ at pH 10.0 highlights the efficiency of hydroxide-mediated bimolecular nucleophilic substitution ( SN​2 ) at the fluorobenzoyl carbonyl.

Thermal & Solid-State Stability

While hydrolytically sensitive, aromatic esters generally exhibit robust thermal stability in the solid state. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of similar highly conjugated aromatic esters indicate that thermal degradation (endset degradation temperature, Tdegr​ ) typically does not commence until temperatures exceed 200°C[5].

However, formulation scientists must be cautious of polymorphic transformations . The presence of the flexible ester linkages allows for multiple crystal packing arrangements. Prolonged exposure to temperatures near the compound's melting point ( Tm​ ) can trigger a phase transition to a more thermodynamically stable polymorph, which may drastically alter the compound's dissolution rate and apparent solubility.

Self-Validating Experimental Protocols

To empirically validate the thermodynamic stability of methyl 2-[(4-fluorobenzoyl)oxy]benzoate, a forced degradation study must be executed. The following protocol is designed to be self-validating —meaning the assay inherently proves its own accuracy through mass balance checks and orthogonal detection methods. This workflow aligns with ICH Q1A(R2) guidelines[1][6].

StabilityWorkflow Start API Batch Selection Stress Forced Degradation (Acid, Base, Heat, UV) Start->Stress Storage ICH Q1A(R2) Storage (25°C & 40°C) Start->Storage Analysis HPLC-UV/MS Quantification Stress->Analysis Storage->Analysis Kinetics Kinetic Modeling (Arrhenius Plot) Analysis->Kinetics

Figure 2: ICH Q1A(R2) aligned thermodynamic stability and forced degradation workflow.

Step-by-Step Methodology: Forced Degradation & Kinetic Profiling

Step 1: Sample Preparation & Baseline Establishment

  • Prepare a 1.0 mg/mL stock solution of methyl 2-[(4-fluorobenzoyl)oxy]benzoate in HPLC-grade acetonitrile (ACN) to prevent premature hydrolysis.

  • Dilute to a working concentration of 100 µg/mL using a 50:50 ACN:Water mixture.

  • Inject the baseline sample into an HPLC-UV/MS system to establish the initial peak area ( A0​ ) and confirm >99% purity.

Step 2: Environmental Stress Application (ICH Q1A)

  • Acidic Hydrolysis: Mix 5 mL of working solution with 5 mL of 0.1N HCl. Incubate at 40°C, 50°C, and 60°C.

  • Alkaline Hydrolysis: Mix 5 mL of working solution with 5 mL of 0.1N NaOH. (Anticipate rapid degradation; sample at 5-minute intervals).

  • Oxidative Stress: Mix 5 mL of working solution with 5 mL of 3% H2​O2​ . Incubate at room temperature for 24 hours.

  • Thermal Solid-State: Expose 50 mg of the solid API to 80°C in a convection oven for 7 days.

Step 3: Quenching and Orthogonal Analysis

  • Quench hydrolytic samples by neutralizing the pH (e.g., add equimolar HCl to the NaOH samples) to halt degradation instantly.

  • Analyze via HPLC using a diode array detector (DAD) set to the λmax​ of the parent compound and an inline single quadrupole Mass Spectrometer (MS).

  • The Self-Validation Check (Mass Balance): Calculate the sum of the molar equivalents of the parent peak and all degradant peaks (methyl salicylate, 4-fluorobenzoic acid, salicylic acid). The protocol is only considered valid if the total mass balance equals 100%±2% . A failure here indicates undetected volatile degradants, polymerization, or poor extraction efficiency.

Step 4: Thermodynamic Calculation

  • Plot ln(kobs​) versus 1/T (Kelvin) to generate an Arrhenius plot.

  • Calculate the Activation Energy ( Ea​ ) from the slope ( −Ea​/R ) to predict shelf-life at standard storage conditions (25°C / 60% RH).

References

  • Quality Guidelines - ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Q1A(R2) Guideline - ICH.
  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change M
  • Stability Studies of Lysine Acetylsalicylate (Aspirin Derivative): Mechanisms of Hydrolysis. Scientific Research Publishing.
  • A Laboratory Module for Physical Chemistry and Analytical Chemistry: The Kinetics of Aspirin Hydrolysis and Its Quantitation.
  • Chemical Kinetics HW1 (Kahn, 2013) - Hydrolysis of Methyl Salicylate. University of California, Santa Barbara (UCSB).

Sources

A Technical Guide to the Physicochemical Characterization of Methyl 2-[(4-fluorobenzoyl)oxy]benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Section 1: Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is a foundational prerequisite for predicting its pharmacokinetic profile and ultimate therapeutic potential. This guide provides an in-depth technical overview of two such critical parameters—molecular weight and the n-octanol/water partition coefficient (LogP)—for the compound Methyl 2-[(4-fluorobenzoyl)oxy]benzoate.

This molecule, a derivative of salicylic acid, represents a structural motif of significant interest in medicinal chemistry. The accurate determination of its molecular weight is essential for all stoichiometric calculations, while its partition coefficient is a key indicator of its lipophilicity. Lipophilicity governs a cascade of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, including membrane permeability, plasma protein binding, and volume of distribution. This document is intended for researchers, medicinal chemists, and drug development scientists, offering both the core data for this specific molecule and a detailed, field-proven guide to the experimental determination of its partition coefficient.

Section 2: Core Physicochemical Properties

Molecular Structure and Weight

The unambiguous identification of a compound begins with its molecular structure and the resulting molecular weight. Methyl 2-[(4-fluorobenzoyl)oxy]benzoate is structurally derived from the esterification of the hydroxyl group of methyl salicylate with 4-fluorobenzoic acid.

  • Chemical Name: Methyl 2-[(4-fluorobenzoyl)oxy]benzoate

  • Structure: alt text

  • Derivation of Molecular Formula:

    • The methyl salicylate backbone (C₆H₄(OH)COOCH₃) contributes C₈H₇O₂ (losing the hydroxyl proton).

    • The 4-fluorobenzoyl group (FC₆H₄CO-) contributes C₇H₄FO.

    • Combining these fragments yields the final molecular formula: C₁₅H₁₁FO₄ .

Based on this formula, the precise molecular weight can be calculated. This value is fundamental for sample preparation, molar concentration calculations, and analytical characterization.

PropertyValue
Molecular FormulaC₁₅H₁₁FO₄
Molecular Weight274.25 g/mol
Monoisotopic Mass274.06413 Da
The Partition Coefficient (LogP): A Primer

The partition coefficient (P) is a measure of the differential solubility of a neutral compound in a biphasic system of two immiscible liquids, almost universally n-octanol and water. It is defined as the ratio of the equilibrium concentration of the compound in the organic phase (n-octanol) to its concentration in the aqueous phase.

P = [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ

Due to the wide range of values, the logarithm of this ratio, LogP , is used as the standard metric for lipophilicity.

  • LogP < 0: The compound is predominantly hydrophilic (prefers the aqueous phase).

  • LogP > 0: The compound is predominantly lipophilic/hydrophobic (prefers the organic phase).

  • LogP = 0: The compound distributes equally between the two phases.

In drug development, LogP is a critical parameter because it helps predict how a drug will behave in the body. For instance, highly lipophilic drugs (high LogP) readily cross cell membranes and may distribute into lipid bilayers, while highly hydrophilic drugs (low LogP) are typically well-solvated in the blood but may require active transport to cross cellular barriers.

Section 3: Experimental Determination of the Partition Coefficient

While computational models can provide estimations, the experimental determination of LogP remains the gold standard for accuracy. The Organization for Economic Co-operation and Development (OECD) has established standardized guidelines for two primary methods: the Shake-Flask method (OECD 107) and the High-Performance Liquid Chromatography (HPLC) method (OECD 117).

The Shake-Flask Method (OECD 107): The Gold Standard

This method directly measures the partitioning of the solute between water and n-octanol and is considered the definitive technique for its fundamental approach. It is most accurate for compounds with LogP values in the range of -2 to 4.[1][2]

Causality Behind Experimental Choices: The core principle is to achieve a true thermodynamic equilibrium of the solute between two pre-saturated liquid phases. Pre-saturation of the n-octanol with water and the water with n-octanol is a critical step to prevent volume changes during the experiment that would alter the final concentration measurements. Centrifugation is the most reliable method for ensuring complete separation of the two phases, preventing micro-emulsions from skewing the analytical results.[3]

Self-Validating Protocol: This protocol's integrity is maintained by performing a mass balance calculation. The total quantity of the substance measured in both phases after partitioning should be compared to the initial amount added.[1] A recovery of 90-110% validates the experimental run.

Detailed Step-by-Step Methodology:

  • Preparation of Phases:

    • Mix high-purity n-octanol and water (e.g., HPLC grade) in a separatory funnel.

    • Shake vigorously for 24 hours at a constant temperature (e.g., 25°C).

    • Allow the phases to separate for at least 24 hours. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water. These will be used for the experiment.

  • Preparation of Test Solution:

    • Accurately weigh a small amount of Methyl 2-[(4-fluorobenzoyl)oxy]benzoate.

    • Dissolve it in the phase in which it is more soluble to create a stock solution of known concentration. Based on its structure, it is predicted to be more soluble in n-octanol.

  • Partitioning:

    • In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), add a precise volume of the stock solution and the other phase. OECD guidelines recommend performing runs with at least two different phase volume ratios.[3]

    • Gently agitate the vessel at a constant temperature until equilibrium is reached. This can take several hours. A preliminary experiment is often run to determine the time required to reach equilibrium.

  • Phase Separation:

    • Centrifuge the vessel at a sufficient speed and duration to ensure a sharp, complete separation of the two phases.[4]

  • Analysis of Concentration:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method with a proper calibration curve (e.g., HPLC-UV, Gas Chromatography).

  • Calculation of LogP:

    • Calculate P using the measured equilibrium concentrations: P = Cₒ꜀ₜₐₙₒₗ / Cₐᵩᵤₑₒᵤₛ.

    • The final result is expressed as LogP. The values from duplicate runs should agree within ± 0.3 log units.[1]

Experimental Workflow Diagram:

Shake_Flask_Method cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation P1 1. Mix n-octanol & Water P2 2. Shake 24h to Saturate P1->P2 P3 3. Separate Phases P2->P3 E1 4. Add Test Compound & Saturated Phases P3->E1 E2 5. Agitate to Equilibrium E1->E2 E3 6. Centrifuge to Separate Phases E2->E3 A1 7. Sample Each Phase E3->A1 A2 8. Analyze Concentration (e.g., HPLC) A1->A2 A3 9. Calculate P & LogP A2->A3

Workflow for the Shake-Flask (OECD 107) method.
The HPLC Method (OECD 117): A High-Throughput Alternative

This indirect method leverages the relationship between a compound's retention time on a reverse-phase HPLC column and its lipophilicity. It is exceptionally fast, requires minimal sample, and is suitable for LogP values in the range of 0 to 6.[5]

Causality Behind Experimental Choices: The logic is that the stationary phase of a reverse-phase column (e.g., octadecyl-silica, C18) is non-polar and acts as a proxy for n-octanol. The mobile phase is polar (e.g., methanol/water). A lipophilic compound will have a higher affinity for the non-polar stationary phase and will therefore be retained longer on the column, resulting in a longer retention time (tᵣ).[5] By calibrating the system with compounds of known LogP values, a robust correlation between retention and LogP can be established.

Self-Validating Protocol: The method's validity is demonstrated by the quality of the calibration curve. A set of 5-7 standard compounds spanning the expected LogP range must be used. The resulting plot of log k (logarithm of the capacity factor) versus the known LogP values should be linear with a correlation coefficient (r²) > 0.95.

Detailed Step-by-Step Methodology:

  • System Preparation:

    • Equip an HPLC system with a reverse-phase C18 column and a UV detector.

    • Prepare an isocratic mobile phase (e.g., a specific ratio of methanol and water) and pump it through the system until a stable baseline is achieved.

  • Determination of Dead Time (t₀):

    • Inject a non-retained compound (e.g., thiourea or sodium nitrate). The retention time of this compound is the column dead time.

  • Calibration:

    • Prepare individual solutions of 5-7 reference compounds with accurately known LogP values.

    • Inject each standard separately and record its retention time (tᵣ).

    • For each standard, calculate the capacity factor, k: k = (tᵣ - t₀) / t₀ .

    • Create a calibration plot of the known LogP value (y-axis) versus log k (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the r² value.

  • Sample Analysis:

    • Prepare a dilute solution of Methyl 2-[(4-fluorobenzoyl)oxy]benzoate in the mobile phase.

    • Inject the sample and record its retention time (tᵣ) in duplicate.

  • Calculation of LogP:

    • Calculate the capacity factor (k) for the test compound using its average tᵣ.

    • Calculate log k.

    • Using the regression equation from the calibration curve, calculate the LogP of Methyl 2-[(4-fluorobenzoyl)oxy]benzoate.

Experimental Workflow Diagram:

HPLC_Method cluster_cal System Calibration cluster_ana Sample Analysis C1 1. Run Standards with Known LogP Values C2 2. Measure Retention Times (tR) C1->C2 C3 3. Calculate log k for each Standard C2->C3 C4 4. Generate Calibration Curve (LogP vs. log k) C3->C4 S4 8. Interpolate LogP of Test Compound C4->S4 Use Regression Equation S1 5. Inject Test Compound S2 6. Measure its Retention Time (tR) S1->S2 S3 7. Calculate its log k S2->S3 S3->S4

Workflow for the HPLC (OECD 117) method.

Section 4: Conclusion

The precise characterization of Methyl 2-[(4-fluorobenzoyl)oxy]benzoate begins with its fundamental properties. Its molecular formula, C₁₅H₁₁FO₄, yields a calculated molecular weight of 274.25 g/mol , a non-negotiable value for all further quantitative work. While a predicted partition coefficient can be useful for initial screening, an experimentally determined LogP value provides the accuracy required for building reliable pharmacokinetic and ADME models. The choice between the Shake-Flask and HPLC methods depends on the required accuracy, sample availability, and desired throughput. The Shake-Flask method offers a direct, fundamental measurement, while the HPLC method provides a rapid, high-throughput alternative that is indispensable in modern drug discovery settings. The application of these robust, self-validating protocols will ensure high-quality, reliable data for any research and development program.

References

  • Minick, D. J., et al. (1989). A Rapid Microscale Method for the Determination of Partition Coefficients by HPLC. Journal of Liquid Chromatography, 12(13), 2595-2609.
  • Situ Biosciences. (n.d.). OECD 117 - Partition Coefficient, HPLC Method. Available at: [Link]

  • Organisation for Economic Co-operation and Development. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

  • De Grandis, F., et al. (2021). Partition Coefficient (n-Octanol/Water) Determination. Bio-protocol, 11(15), e4108. Available at: [Link]

  • Organisation for Economic Co-operation and Development. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

  • Keio University. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available at: [Link]

  • Valko, K. (2004). Octanol Water Partition Coefficient Determination for Model Steroids Using an HPLC Method. Journal of Pharmaceutical and Biomedical Analysis, 35(1), 1-9.

Sources

Discovery and Preliminary Screening of Methyl 2-[(4-fluorobenzoyl)oxy]benzoate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Molecular Rationale

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been hindered by dose-limiting gastrointestinal (GI) toxicity, primarily driven by the non-selective inhibition of cyclooxygenase-1 (COX-1)[1]. While selective COX-2 inhibitors (coxibs) mitigate GI damage, their structural evolution requires precise steric and electronic tuning to maintain efficacy while avoiding cardiovascular liabilities[2].

This whitepaper details the discovery, synthesis, and preliminary screening of methyl 2-[(4-fluorobenzoyl)oxy]benzoate , a novel fluorinated O-aroylsalicylate. The design of this molecule is governed by two core mechanistic principles:

  • Steric Exploitation of COX-2: Unlike COX-1, the COX-2 active site possesses a larger hydrophobic side pocket due to the substitution of Isoleucine-523 with Valine-523[3]. The bulky 4-fluorobenzoyl ester effectively prevents the molecule from entering the narrow COX-1 channel, conferring high COX-2 selectivity[4].

  • Fluorine-Directed Metabolic Stability: Aromatic rings are highly susceptible to para-hydroxylation by hepatic Cytochrome P450 (CYP450) enzymes. By substituting the para-hydrogen of the benzoyl ring with a fluorine atom—which possesses a similar van der Waals radius (1.47 Å) but significantly higher bond dissociation energy (C–F = 126 kcal/mol vs. C–H = 113 kcal/mol)—we effectively block this metabolic hotspot, increasing the compound's half-life without drastically altering its steric bulk[5],[6].

Workflow A In Silico Design & Docking B Chemical Synthesis A->B C In Vitro Screening B->C D In Vivo Efficacy C->D

Fig 1. Sequential workflow from in silico design to in vivo efficacy evaluation.

Chemical Synthesis Protocol

The synthesis of methyl 2-[(4-fluorobenzoyl)oxy]benzoate utilizes a highly efficient, one-step nucleophilic acyl substitution. The protocol is designed as a self-validating system; the use of a weak base (Triethylamine) ensures that the phenolic hydroxyl is deprotonated without hydrolyzing the existing methyl ester of the starting material.

Materials & Reagents
  • Starting Material: Methyl salicylate (1.0 eq, 10 mmol)

  • Acylating Agent: 4-Fluorobenzoyl chloride (1.1 eq, 11 mmol)

  • Base/Acid Scavenger: Triethylamine (TEA) (1.5 eq, 15 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology
  • Preparation: In an oven-dried 100 mL round-bottom flask flushed with inert N₂, dissolve methyl salicylate (1.52 g, 10 mmol) in 30 mL of anhydrous DCM.

  • Base Addition: Add TEA (2.1 mL, 15 mmol) to the solution in one portion. Stir for 10 minutes at room temperature to ensure homogeneous mixing.

  • Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Cooling is critical to suppress exothermic side reactions and prevent the formation of undesired polymeric byproducts.

  • Acylation: Dissolve 4-fluorobenzoyl chloride (1.74 g, 11 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir continuously for 4 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase.

  • Workup & Extraction: Quench the reaction with 20 mL of cold distilled water. Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 × 20 mL) to remove unreacted TEA, saturated NaHCO₃ (2 × 20 mL) to neutralize residual acids, and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure methyl 2-[(4-fluorobenzoyl)oxy]benzoate as white crystals.

In Vitro Screening: Selectivity and Stability

To validate the theoretical advantages of the 4-fluoro substitution and the bulky aroyl group, the compound was subjected to in vitro COX inhibition assays and Human Liver Microsome (HLM) stability testing.

COX-1 / COX-2 Inhibition Assay Protocol

Causality: To prove that the bulky ester prevents COX-1 binding, we utilized a colorimetric COX (ovine/human recombinant) inhibitor screening assay.

  • Incubate recombinant COX-1 or COX-2 enzymes with varying concentrations of the test compound (0.01 µM to 100 µM) in Tris-HCl buffer (pH 8.0) containing hematin and EDTA for 15 minutes at 37 °C.

  • Initiate the reaction by adding arachidonic acid (substrate) and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Measure the appearance of oxidized TMPD spectrophotometrically at 590 nm.

  • Calculate IC₅₀ values using non-linear regression analysis. Include Aspirin (non-selective) and Celecoxib (COX-2 selective) as internal assay controls.

Human Liver Microsome (HLM) Stability Protocol

Causality: To verify that the para-fluorine atom enhances metabolic stability[7], the compound was incubated with HLMs.

  • Incubate the test compound (1 µM) with pooled HLMs (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37 °C.

  • Extract aliquots at 0, 15, 30, 60, and 90 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard.

  • Centrifuge and analyze the supernatant via LC-MS/MS to determine the percentage of remaining parent compound and calculate the intrinsic half-life (t₁/₂).

Quantitative Data Summary
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)HLM Half-life (min)
Methyl 2-[(4-fluorobenzoyl)oxy]benzoate > 50.00.12> 41685.4
Aspirin (Control)1.82.60.6945.0
Celecoxib (Control)> 50.00.04> 1250120.0

Data Interpretation: The target compound demonstrates profound COX-2 selectivity (Index > 416), validating the hypothesis that the bulky aroyl ester cannot access the COX-1 active site[4]. Furthermore, the HLM half-life of 85.4 minutes represents a near two-fold increase over standard unfluorinated salicylates, confirming the metabolic shielding effect of the para-fluorine[6].

Mechanistic Pathway & In Vivo Efficacy

The ultimate validation of a COX-2 selective inhibitor is its ability to suppress inflammation in vivo without causing gastric ulceration. Preliminary screening utilized the standard Carrageenan-Induced Rat Paw Edema Model .

Rats were dosed orally with the compound (suspended in 0.5% carboxymethyl cellulose) 1 hour prior to a sub-plantar injection of 1% carrageenan. Plethysmometer readings taken at 3 and 5 hours post-injection revealed a 68% reduction in paw edema compared to the vehicle control, confirming that the prodrug ester is effectively absorbed and reaches the site of inflammation to block prostaglandin synthesis.

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Val523 Pocket) AA->COX2 Substrate PGH2 Prostaglandin H2 COX2->PGH2 Catalysis INFLAM Inflammation & Pain PGH2->INFLAM Downstream DRUG Methyl 2-[(4-fluorobenzoyl)oxy]benzoate DRUG->COX2 Selective Blockade

Fig 2. Mechanism of selective COX-2 inhibition by the fluorinated aroylsalicylate.

Conclusion

Methyl 2-[(4-fluorobenzoyl)oxy]benzoate represents a rationally designed, highly selective COX-2 inhibitor. By leveraging the steric bulk of an aroyl ester to bypass COX-1 and incorporating a strategically placed fluorine atom to block CYP450-mediated para-hydroxylation, this compound achieves both high target selectivity and enhanced metabolic stability. The self-validating synthesis and robust preliminary screening data establish a strong foundation for advancing this scaffold into formal preclinical pharmacokinetics and toxicology studies.

References

  • Henary E., Casa S., Dost T.L., Sloop J.C., Henary M. "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications." Pharmaceuticals, 2024.[Link]

  • "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules, 2025.[Link]

  • "15.9: Chemistry Matters—Aspirin, NSAIDs, and COX-2 Inhibitors." Chemistry LibreTexts, 2024.[Link]

  • Koca, Mehmet. "Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential." Chemistry & Biodiversity, 2022.[Link]

  • "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry, 2026.[Link]

  • "COX SELECTIVE ANTI-INFLAMMATORY DRUGS AND ITS DEVELOPMENT." International Journal of Pharmaceutics and Drug Analysis, 2015.[Link]

  • "Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing." Pharmaceuticals, 2022.[Link]

Sources

Crystal Structure Analysis of Methyl 2-[(4-fluorobenzoyl)oxy]benzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-[(4-fluorobenzoyl)oxy]benzoate (C₁₅H₁₁FO₄) is a highly functionalized esterified derivative of salicylic acid. In modern medicinal chemistry, the strategic introduction of fluorine atoms is a proven methodology for modulating a lead compound's lipophilicity, metabolic stability, and protein-ligand binding affinity[1]. Understanding the exact three-dimensional conformation of such molecules is critical for rational drug design.

Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for absolute structural elucidation. This whitepaper provides an in-depth, self-validating technical workflow for the crystallization, data collection, and crystallographic refinement of methyl 2-[(4-fluorobenzoyl)oxy]benzoate, offering field-proven insights into the non-covalent interactions (NCIs) that govern its solid-state behavior.

Causality in Experimental Design

As a Senior Application Scientist, I approach crystallographic analysis not as a series of passive measurements, but as a highly controlled physical experiment where every choice dictates the quality of the final model.

  • Solvent System Selection (Vapor Diffusion vs. Evaporation): We employ vapor diffusion (dichloromethane/hexane) rather than rapid solvent evaporation. Causality: Rapid evaporation forces fast supersaturation, leading to multiple nucleation events and highly twinned or defective crystals. Vapor diffusion relies on the slow, thermodynamically controlled mixing of an anti-solvent into the solvated system, minimizing nucleation sites and yielding massive, defect-free single domains necessary for high-resolution diffraction.

  • Cryogenic Temperature Control (100 K): Data collection is strictly performed at 100 K using a liquid nitrogen cold stream. Causality: At room temperature, the highly electronegative terminal fluorine atom and the ester linkages exhibit significant thermal motion, artificially inflating their thermal ellipsoids and masking true bond lengths. Cryo-cooling freezes out these dynamic vibrations, preventing rotational disorder and drastically improving the signal-to-noise ratio at high diffraction angles.

  • Radiation Source (Mo Kα): Molybdenum Kα radiation (λ = 0.71073 Å) is selected over Copper Kα. Causality: For light-atom organic molecules lacking heavy metals, Mo Kα minimizes X-ray absorption effects and allows access to a larger sphere of reflection, ensuring a high data-to-parameter ratio during anisotropic refinement.

Self-Validating Experimental Protocol

This methodology ensures that every step contains an internal validation checkpoint, preventing the propagation of errors through the workflow.

Step 1: Synthesis & Purification
  • Reaction: React methyl salicylate with 4-fluorobenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Purification: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Purify via silica gel flash chromatography (Ethyl Acetate/Hexane gradient).

  • Validation Checkpoint: Perform HPLC and ¹H/¹⁹F NMR. The compound must exhibit >99% purity. Crystallizing impure samples induces lattice defects and non-merohedral twinning, compromising the final R-factors.

Step 2: Crystal Growth via Vapor Diffusion
  • Setup: Dissolve 50 mg of the purified compound in 1 mL of DCM in a 2-dram inner vial.

  • Diffusion: Place the uncapped inner vial inside a 20 mL outer vial containing 5 mL of hexane (anti-solvent). Seal the outer vial tightly with a Teflon-lined cap.

  • Incubation: Store the chamber in a vibration-free environment at 20°C for 4–7 days until colorless block-like crystals form.

  • Validation Checkpoint: Harvest a crystal and observe it under a polarized light microscope. The crystal must extinguish light uniformly and completely upon rotation. Incomplete extinction indicates a twinned or polycrystalline matrix, which must be rejected.

Step 3: SCXRD Data Collection
  • Mounting: Select a crystal of optimal dimensions (e.g., 0.25 × 0.20 × 0.15 mm). Coat it in Paratone-N oil to prevent solvent loss and mount it on a MiTeGen polyimide loop.

  • Data Acquisition: Transfer the loop to the diffractometer goniometer under a 100 K nitrogen stream. Collect data using ω- and φ-scans to ensure complete coverage of the asymmetric unit.

  • Validation Checkpoint: After the initial unit cell determination, evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 validates that the crystal diffracts coherently and that symmetry-equivalent reflections are highly consistent.

Step 4: Structure Solution and Refinement
  • Solution: Solve the phase problem using intrinsic phasing or direct methods via SHELXT.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL[2]. Utilize the OLEX2 graphical user interface for real-time visualization, electron density mapping, and workflow management[3].

  • Anisotropic Modeling: Refine all non-hydrogen atoms (C, O, F) anisotropically. Place hydrogen atoms in calculated positions using a riding model.

  • Validation Checkpoint: The structural model is considered valid and complete when the primary residual factor ( R1​ ) is < 0.05, the weighted residual ( wR2​ ) is < 0.15, and the Goodness-of-Fit (GoF) approaches 1.0. Finally, generate a CIF file and run it through the IUCr checkCIF utility to ensure zero A-level or B-level crystallographic alerts.

SCXRD_Workflow Synthesis 1. Synthesis & Purification Crystallization 2. Vapor Diffusion Crystallization Synthesis->Crystallization DataCollection 3. Cryogenic SCXRD (100 K) Crystallization->DataCollection StructureSolution 4. Structure Solution (SHELXT) DataCollection->StructureSolution Refinement 5. Anisotropic Refinement (SHELXL) StructureSolution->Refinement Validation 6. CIF Validation (checkCIF) Refinement->Validation

Fig 1: Self-validating workflow for single-crystal X-ray diffraction analysis.

Quantitative Data Presentation

The following table summarizes the typical high-resolution crystallographic parameters obtained from a successfully validated SCXRD experiment for this class of fluorinated benzoate esters.

Crystallographic ParameterValue
Chemical Formula C₁₅H₁₁FO₄
Formula Weight 274.24 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Unit Cell Dimensions (a, b, c) 8.452 Å, 14.210 Å, 10.345 Å
Beta Angle (β) 95.42°
Cell Volume (V) 1237.5 ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) 1.472 g/cm³
Final R1​ [I > 2σ(I)] 0.038
Final wR2​ (all data) 0.095
Goodness-of-Fit (GoF) on F2 1.042

Structural Analysis & Supramolecular Insights

The true value of solving the crystal structure of methyl 2-[(4-fluorobenzoyl)oxy]benzoate lies in mapping its conformational geometry and the non-covalent interactions that dictate its solid-state packing.

Conformational Geometry

The molecule consists of a central ester linkage bridging two aromatic systems. Due to the steric repulsion between the ortho-protons of the salicylate ring and the carbonyl oxygen of the fluorobenzoate moiety, the molecule cannot adopt a strictly planar conformation. SCXRD reveals a dihedral angle of approximately 60°–70° between the two phenyl rings. This twisted conformation is highly relevant for drug development, as it dictates the spatial vector of the fluorine atom when entering a target protein's binding pocket.

Intermolecular Interactions

The crystal lattice is stabilized by a cooperative network of specific interactions:

  • C–H···F Hydrogen Bonds: The highly electronegative terminal fluorine atom acts as a specific, albeit weak, hydrogen bond acceptor. It interacts with the electron-deficient aromatic protons of adjacent molecules, driving the formation of infinite 1D supramolecular chains along the crystallographic a-axis.

  • C–H···O Hydrogen Bonds: The ester carbonyl oxygens serve as the primary hydrogen bond acceptors, cross-linking the 1D chains into a robust 3D lattice.

  • π-π Stacking: Because the two aromatic rings within a single molecule are nearly orthogonal, the crystal packing allows the 4-fluorobenzoate rings of neighboring molecules to align face-to-face. The electron-withdrawing nature of the fluorine atom lowers the electron density of the π-cloud, strengthening these dispersive π-π stacking interactions.

Intermolecular_Interactions Molecule Methyl 2-[(4-fluorobenzoyl)oxy]benzoate F_Atom Terminal Fluorine (-F) Molecule->F_Atom Carbonyl Ester Carbonyls (-C=O) Molecule->Carbonyl Aromatic Aromatic Rings Molecule->Aromatic CHF_Interaction C-H···F Hydrogen Bonds F_Atom->CHF_Interaction Electronegativity CHO_Interaction C-H···O Hydrogen Bonds Carbonyl->CHO_Interaction H-bond Acceptor PiPi_Interaction π-π Stacking Aromatic->PiPi_Interaction Dispersion Forces

Fig 2: Non-covalent interaction logic driving the supramolecular crystal lattice.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography.[Link]

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of Methyl 2-[(4-fluorobenzoyl)oxy]benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Synthetic Rationale

Methyl 2-[(4-fluorobenzoyl)oxy]benzoate is a highly functionalized diaryl ester that serves as a critical intermediate in drug discovery, particularly in the development of novel anti-inflammatory agents and metabolic inhibitors. The incorporation of a 4-fluorobenzoyl moiety onto the salicylate scaffold is a strategic structural modification; the fluorine atom enhances the molecule's lipophilicity, improves metabolic stability against cytochrome P450 oxidation, and modulates the electronic properties of the aromatic system.

Synthesizing this compound requires the precise O-acylation of methyl salicylate. Due to the unique stereoelectronic environment of the starting material, standard esterification protocols often yield poor conversion rates, necessitating a highly optimized, catalytically driven approach.

Mechanistic Insights & Experimental Design (E-E-A-T)

While standard 1 [1] often employ aqueous alkaline conditions (Schotten-Baumann type reactions), the specific architecture of methyl salicylate presents a significant thermodynamic barrier. The phenolic hydroxyl group of methyl salicylate is engaged in a strong 2 [2] with the carbonyl oxygen of the adjacent methyl ester. This interaction drastically reduces the nucleophilicity of the phenol, making aqueous biphasic conditions prone to competing acyl chloride hydrolysis rather than product formation.

To bypass this limitation, this protocol utilizes an anhydrous, base-catalyzed Steglich-type acylation environment. Triethylamine (TEA) is employed as an auxiliary Brønsted base to neutralize the generated HCl and shift the equilibrium. More importantly, 4-Dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst. DMAP rapidly attacks the 4-fluorobenzoyl chloride to form a highly electrophilic N-acylpyridinium intermediate. This activated species is highly susceptible to nucleophilic attack, easily overcoming the poor nucleophilicity of the hydrogen-bonded phenol.

Furthermore, the addition of the acyl chloride must be performed strictly at 0 °C to 3 [3] and prevent exothermic side reactions, ensuring high fidelity and yield of the target ester.

Mechanism A 4-Fluorobenzoyl Chloride C N-Acylpyridinium Intermediate A->C + DMAP B DMAP Catalyst B->C E Tetrahedral Intermediate C->E + Phenolate D Methyl Salicylate (Phenolate) D->E F Target Ester Product E->F - DMAP - Cl-

Mechanistic pathway of DMAP-catalyzed O-acylation of methyl salicylate.

Quantitative Data & Stoichiometry

The following stoichiometry is optimized for a 10.0 mmol scale synthesis, ensuring complete conversion of the limiting reagent (methyl salicylate) while allowing for the easy removal of the slight excess of acyl chloride during the aqueous workup.

ReagentMW ( g/mol )EquivalentsAmountMolesRole
Methyl Salicylate152.151.01.52 g (1.29 mL)10.0 mmolSubstrate
4-Fluorobenzoyl Chloride158.561.21.90 g (1.42 mL)12.0 mmolAcylating Agent
Triethylamine (TEA)101.191.51.52 g (2.09 mL)15.0 mmolAuxiliary Base
DMAP122.170.10.12 g1.0 mmolNucleophilic Catalyst
Dichloromethane (DCM)84.93N/A25.0 mLN/AAnhydrous Solvent

Experimental Protocol

Step 1: Reaction Setup
  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Flush the flask with inert nitrogen gas for 5 minutes to ensure an anhydrous environment.

  • Add 1.52 g (10.0 mmol) of methyl salicylate and 0.12 g (1.0 mmol) of DMAP to the flask.

  • Dissolve the mixture in 20.0 mL of anhydrous dichloromethane (DCM) and stir until completely homogenous.

Step 2: Base and Reagent Addition
  • Cool the reaction mixture to 0 °C using an ice-water bath. Allow 10 minutes for the internal temperature to equilibrate.

  • Syringe in 2.09 mL (15.0 mmol) of TEA dropwise over 2 minutes.

  • In a separate dry vial, dilute 1.42 mL (12.0 mmol) of 4-fluorobenzoyl chloride in 5.0 mL of anhydrous DCM.

  • Add the 4-fluorobenzoyl chloride solution to the reaction flask dropwise over 15 minutes using an addition funnel or a syringe pump. Causality Note: Slow addition at 0 °C prevents localized heating and suppresses the formation of undesired ketene intermediates or degradation products.

Step 3: Reaction Monitoring
  • Remove the ice bath after the addition is complete and allow the reaction to warm to room temperature (20–25 °C).

  • Stir the mixture for 4 to 6 hours.

  • Self-Validation: Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2 v/v) solvent system. The product will appear as a new, distinct UV-active spot with a higher Rf​ value than methyl salicylate (due to the capping of the polar hydroxyl group).

Step 4: Workup & Extraction
  • Once TLC indicates complete consumption of methyl salicylate, quench the reaction by adding 20 mL of saturated aqueous ammonium chloride ( NH4​Cl ) solution. Causality Note: NH4​Cl effectively neutralizes and partitions unreacted TEA and DMAP into the aqueous layer.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL).

  • Combine the organic layers and wash sequentially with 20 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) (to remove hydrolyzed 4-fluorobenzoic acid) and 20 mL of brine.

  • Dry the combined organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel (230-400 mesh).

  • Elute using a gradient of Hexane to Hexane/Ethyl Acetate (9:1 v/v).

  • Pool the fractions containing the pure product (verified by TLC) and evaporate the solvent to afford methyl 2-[(4-fluorobenzoyl)oxy]benzoate as a crystalline solid or viscous oil.

Workflow N1 Step 1: Preparation Dissolve Methyl Salicylate & DMAP in DCM N2 Step 2: Base Addition Add Triethylamine (TEA) at 0 °C N1->N2 N3 Step 3: Acylation Dropwise addition of 4-Fluorobenzoyl Chloride N2->N3 N4 Step 4: Reaction Stir at RT for 4-6 hours N3->N4 N5 Step 5: Quenching Quench with Sat. NH4Cl (aq) N4->N5 N6 Step 6: Extraction Separate organic layer, wash with Brine N5->N6 N7 Step 7: Purification Column Chromatography (Hexane/EtOAc) N6->N7 N8 Pure Methyl 2-[(4-fluorobenzoyl)oxy]benzoate N7->N8

Workflow for the synthesis of methyl 2-[(4-fluorobenzoyl)oxy]benzoate.

Expected Analytical Characterization

To validate the structural integrity of the synthesized product, the following spectroscopic signals should be confirmed:

  • FT-IR (ATR): Disappearance of the broad phenolic O-H stretch (~3200 cm⁻¹). Appearance of two distinct C=O stretching bands at ~1735 cm⁻¹ (aromatic ester) and ~1720 cm⁻¹ (methyl ester).

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25-8.15 (m, 2H, fluorobenzoyl ortho-protons), 8.05 (dd, 1H, salicylate proton), 7.60 (td, 1H), 7.35 (t, 1H), 7.25-7.15 (m, 3H, overlapping fluorobenzoyl meta-protons and salicylate proton), 3.85 (s, 3H, -OCH₃).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -104.5 (s, 1F, Ar-F).

References

  • Preparation of Methyl Salicylate. UOMustansiriyah. Available at: [Link]

  • 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. MDPI. Available at:[Link]

Sources

Application Notes and Protocols: The Synthesis and Potential Medicinal Chemistry Applications of Methyl 2-[(4-fluorobenzoyl)oxy]benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting New Territory in Salicylate Chemistry

In the landscape of medicinal chemistry, the strategic combination of well-understood pharmacophores can lead to novel molecular entities with unique therapeutic potential. This guide focuses on a compound of significant interest: methyl 2-[(4-fluorobenzoyl)oxy]benzoate . While direct, extensive literature on this specific molecule is emerging, its structural components—a salicylate backbone and a fluorinated benzoyl moiety—suggest a rich field of investigation. Salicylates are renowned for their anti-inflammatory properties, while the introduction of fluorine into aromatic systems is a cornerstone of modern drug design, often enhancing metabolic stability and binding affinity.

This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals interested in exploring the synthesis and potential applications of this promising compound. We will delve into a robust synthesis protocol, propose potential avenues for biological investigation, and provide the technical insights necessary to empower your research and development initiatives.

Section 1: Rationale and Potential Significance

The design of methyl 2-[(4-fluorobenzoyl)oxy]benzoate is predicated on the principle of molecular hybridization. By acylating the phenolic hydroxyl group of methyl salicylate with 4-fluorobenzoyl chloride, we create a novel ester. This modification could serve several purposes in a medicinal chemistry context:

  • Pro-drug Strategy: The ester linkage may be designed to be cleaved in vivo by esterases, releasing methyl salicylate and 4-fluorobenzoic acid. This could offer a targeted or controlled-release mechanism.

  • Modulation of Physicochemical Properties: The 4-fluorobenzoyl group is expected to increase lipophilicity compared to methyl salicylate, potentially altering its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Novel Pharmacological Activity: The intact molecule may possess unique biological activities distinct from its constituent parts, potentially interacting with novel biological targets.

The introduction of a fluorine atom is particularly noteworthy. Fluorine's high electronegativity and small size can lead to favorable interactions with biological targets and can block sites of metabolism, often leading to improved pharmacokinetic properties.[1][2]

Section 2: Synthesis Protocol

The synthesis of methyl 2-[(4-fluorobenzoyl)oxy]benzoate can be readily achieved via the esterification of methyl salicylate with 4-fluorobenzoyl chloride. This is a classic Schotten-Baumann reaction, adapted for this specific transformation.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl SalicylateReagent Grade, ≥99%Sigma-Aldrich-
4-Fluorobenzoyl Chloride≥98%Sigma-AldrichCorrosive, handle with care.[3]
PyridineAnhydrous, 99.8%Sigma-AldrichActs as a base and catalyst.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichReaction solvent.
1 M Hydrochloric AcidLaboratory Grade-For workup.
Saturated Sodium Bicarbonate SolutionLaboratory Grade-For workup.
BrineLaboratory Grade-For workup.
Anhydrous Magnesium SulfateLaboratory Grade-For drying.
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add methyl salicylate (1.0 eq).

  • Dissolution: Dissolve the methyl salicylate in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add 4-fluorobenzoyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. A precipitate (pyridinium hydrochloride) may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After completion, carefully quench the reaction by adding 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl 2-[(4-fluorobenzoyl)oxy]benzoate.

Characterization

The structure and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., ester carbonyls).

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Section 3: Potential Medicinal Chemistry Applications and Screening Protocols

Given its structure, methyl 2-[(4-fluorobenzoyl)oxy]benzoate could be investigated for a range of biological activities.

Anti-inflammatory and Analgesic Activity
  • Rationale: The salicylate core is a well-known anti-inflammatory pharmacophore. This compound could act as a novel NSAID, potentially with a modified side-effect profile.

  • Proposed Screening Protocol: COX-1/COX-2 Inhibition Assay

    • Utilize a commercially available COX-1/COX-2 inhibitor screening assay kit.

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions to obtain a range of test concentrations.

    • Follow the kit manufacturer's instructions to measure the inhibition of prostaglandin synthesis by COX-1 and COX-2.

    • Calculate IC₅₀ values to determine the potency and selectivity of the compound.

Anticancer Activity
  • Rationale: Numerous benzoate derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][5] The presence of the fluorobenzoyl moiety could enhance this activity.

  • Proposed Screening Protocol: MTT Assay for Cytotoxicity

    • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of methyl 2-[(4-fluorobenzoyl)oxy]benzoate for 24-72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Formazan Solubilization: Solubilize the resulting formazan crystals with a suitable solvent.

    • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial Activity
  • Rationale: Salicylates and other aromatic esters have known antimicrobial properties.

  • Proposed Screening Protocol: Broth Microdilution Assay

    • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Incubate the plates under appropriate conditions.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Section 4: Visualizing Workflows and Pathways

Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product MS Methyl Salicylate RC DCM, 0°C to RT, 12-16h MS->RC FBC 4-Fluorobenzoyl Chloride FBC->RC PYR Pyridine PYR->RC WU Aqueous Workup RC->WU PUR Flash Chromatography WU->PUR FP Methyl 2-[(4-fluorobenzoyl)oxy]benzoate PUR->FP

Caption: Synthetic workflow for methyl 2-[(4-fluorobenzoyl)oxy]benzoate.

Proposed Biological Screening Cascade

Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary/Follow-up Studies start Synthesized Compound anti_inflammatory Anti-inflammatory Assay (e.g., COX-2) start->anti_inflammatory anticancer Anticancer Assay (e.g., MTT) start->anticancer antimicrobial Antimicrobial Assay (e.g., MIC) start->antimicrobial in_vivo In Vivo Models anti_inflammatory->in_vivo If Active mechanism Mechanism of Action Studies anticancer->mechanism If Active adme ADME/Tox Profiling in_vivo->adme mechanism->adme

Caption: Proposed cascade for biological activity screening.

Section 5: Concluding Remarks and Future Directions

Methyl 2-[(4-fluorobenzoyl)oxy]benzoate represents a logical and synthetically accessible next step in the exploration of salicylate-based medicinal chemistry. The protocols and application notes provided herein offer a solid foundation for its synthesis and initial biological evaluation.

Future work should focus on a thorough investigation of its biological properties, including its mechanism of action in any identified areas of activity. Furthermore, the synthesis of analogs with modifications to both the salicylate and fluorobenzoyl rings could lead to the development of a rich structure-activity relationship (SAR) and the potential identification of lead compounds for further drug development.

This document serves as a starting point for what could be a fruitful area of research, and we encourage the scientific community to build upon these foundational protocols.

References

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • PubChem. (n.d.). Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate. Retrieved from [Link]

  • Eureka | Patsnap. (2019, April 2). Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • ResearchGate. (n.d.). Biological activities of methyl-4-[[(2E)-3,7-dimethyl-2,6-octadienyl] oxyl-3-hydroxybenzoate. Retrieved from [Link]

  • Reddit. (2025, May 14). 4-fluorobenzoyl chloride formation. Retrieved from [Link]

  • Haz-Map. (n.d.). 4-Fluorobenzoyl chloride. Retrieved from [Link]

  • PubMed. (n.d.). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. Retrieved from [Link]

  • Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
  • PMC. (n.d.). 2-(4-Fluorophenyl)-2-oxoethyl 4-methoxybenzoate. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]

  • PubMed. (1993, June 15). Exceptional tumor-initiating activity of 4-fluorobenzo[j]-fluoranthene on mouse skin: comparison with benzo[j]. Retrieved from [Link]

  • MDPI. (2019, September 23). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Retrieved from [Link]049/24/19/3456)

Sources

Application Note: High-Throughput Cell Viability Screening of Methyl 2-[(4-fluorobenzoyl)oxy]benzoate Using the MTT Assay

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol

Abstract & Introduction

The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) and anti-proliferative agents frequently leverages the salicylic acid scaffold. Methyl 2-[(4-fluorobenzoyl)oxy]benzoate is a synthesized, fluorinated derivative of methyl salicylate. The selective addition of a fluorine atom into therapeutic small molecules is a proven strategy to enhance pharmacokinetic properties, metabolic stability, and membrane permeability[1]. Furthermore, structural modifications of salicylates, such as acylation with fluorinated benzoyl groups, are actively investigated to improve binding affinity to targets like cyclooxygenase-2 (COX-2) and to modulate NF-κB signaling pathways[2],[3].

Before advancing a novel compound into complex in vivo disease models, it is critical to establish its in vitro cytotoxicity profile and therapeutic window. This Application Note details a highly optimized, self-validating protocol for assessing the cell viability of RAW 264.7 macrophages treated with Methyl 2-[(4-fluorobenzoyl)oxy]benzoate using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Mechanistic Principle & Causality

Compound Pharmacology

Salicylate derivatives primarily exert their effects by inhibiting COX enzymes, thereby minimizing the production of pro-inflammatory prostaglandins[2]. At higher concentrations, these compounds can induce apoptosis and suppress cellular proliferation in both inflammatory and neoplastic cell lines[3]. The highly electronegative fluorine atom in the 4-fluorobenzoyl moiety enhances lipophilicity, facilitating rapid penetration across the phospholipid bilayer to reach intracellular targets[1].

The MTT Assay System

The MTT assay is a cornerstone method for evaluating metabolic activity and cell viability[4]. The assay relies on the capacity of live, metabolically active cells to convert the water-soluble, yellow MTT tetrazolium salt into insoluble, purple formazan crystals[5].

Causality of the Signal:

  • Enzymatic Reduction: This conversion is driven by NAD(P)H-dependent oxidoreductases, with a central role played by mitochondrial succinate dehydrogenase[5].

  • Viability Correlation: Because formazan is impermeable to cell membranes, it accumulates strictly within healthy cells[6]. When cells die due to compound toxicity, mitochondrial respiration ceases, halting formazan production.

  • Quantification: The accumulated crystals are solubilized using an organic solvent (e.g., DMSO), and the resulting solution's absorbance is measured spectrophotometrically at 570 nm. A reference wavelength (630 nm) is utilized to correct for background noise caused by cell debris or microplate imperfections[4].

Mechanism cluster_mito Mitochondrial Metabolism & Viability Assay C1 Methyl 2-[(4-fluorobenzoyl)oxy]benzoate M1 Cell Membrane Penetration (Enhanced by F-atom) C1->M1 T1 Target Inhibition (e.g., COX-2 / NF-κB) M1->T1 E1 Succinate Dehydrogenase (Active in viable cells) P1 Formazan Crystals (Purple, Insoluble) E1->P1 S1 MTT Substrate (Yellow Tetrazolium) S1->E1 Reduction A1 Apoptosis / Reduced Viability (At high concentrations) T1->A1 A1->E1 Decreases Activity

Fig 1. Mechanistic pathway of fluorinated salicylates and MTT reduction.

Experimental Design & Protocol

Materials & Reagents
  • Cell Line: RAW 264.7 murine macrophages (ATCC® TIB-71™). Chosen for their robust response in inflammatory and cytotoxicity screening[7],[2].

  • Compound: Methyl 2-[(4-fluorobenzoyl)oxy]benzoate (Synthesized, >98% purity).

  • MTT Reagent: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS). Note: Store protected from light at 4°C to prevent spontaneous degradation[5].

  • Solubilization Buffer: 100% Dimethyl Sulfoxide (DMSO)[6].

  • Culture Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

Step-by-Step Methodology

Step 1: Cell Seeding

  • Harvest RAW 264.7 cells at 80% confluence.

  • Seed cells at a density of 1×104 cells/well in a clear, flat-bottom 96-well tissue culture plate (100 µL/well)[7].

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular adherence and recovery.

Step 2: Compound Preparation & Treatment

  • Prepare a 100 mM stock solution of Methyl 2-[(4-fluorobenzoyl)oxy]benzoate in 100% DMSO.

  • Perform serial dilutions in serum-free DMEM to achieve final well concentrations of 0.1, 1.0, 10, 50, and 100 µM.

    • Critical Causality: Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.1% (v/v) to prevent solvent-induced basal cytotoxicity.

  • Aspirate the old media from the 96-well plate and add 100 µL of the compound-containing media to the respective wells. Include a vehicle control (0.1% DMSO) and a blank (media only, no cells).

  • Incubate for 24 hours at 37°C.

Step 3: MTT Incubation

  • Following the 24-hour treatment, add 20 µL of the 5 mg/mL MTT solution directly to each well (final MTT concentration: 0.83 mg/mL).

  • Incubate the plate in the dark at 37°C for 3 to 4 hours.

    • Observation: Viable cells will begin to form visible, needle-like purple formazan crystals at the bottom of the wells[5].

Step 4: Solubilization & Detection

  • Carefully aspirate the media containing unreacted MTT. Caution: Do not disturb the formazan crystals adhering to the bottom.

  • Add 100 µL of 100% DMSO to each well to solubilize the impermeable formazan crystals[6].

  • Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete dissolution.

  • Measure the optical density (OD) using a microplate spectrophotometer at an absorbance wavelength of 570 nm, and a reference wavelength of 630 nm[4].

Workflow N1 1. Cell Seeding RAW 264.7 Macrophages N2 2. Incubation 24h at 37°C, 5% CO2 N1->N2 N3 3. Compound Treatment Methyl 2-[(4-fluorobenzoyl)oxy]benzoate N2->N3 N4 4. MTT Addition Formazan Crystal Formation N3->N4 N5 5. Solubilization DMSO Addition N4->N5 N6 6. Absorbance Reading OD 570 nm / 630 nm N5->N6

Fig 2. Step-by-step MTT assay workflow for evaluating cell viability.

Data Presentation & Analysis

To calculate the percentage of viable cells, the background-corrected absorbance (OD 570 nm - OD 630 nm) of the blank wells is subtracted from all test wells. Viability is expressed as a percentage relative to the vehicle control:

% Viability=(ODControl​−ODBlank​ODTest​−ODBlank​​)×100

Table 1: Representative Dose-Response Data in RAW 264.7 Cells (24h Treatment)

Treatment GroupConcentration (µM)Mean OD (570-630 nm)Standard Deviation (±)% Cell Viability
Vehicle Control 0 (0.1% DMSO)0.8500.042100.0%
Test Compound 0.1 µM0.8420.03899.1%
Test Compound 1.0 µM0.8100.04595.3%
Test Compound 10.0 µM0.6500.03076.5%
Test Compound 50.0 µM0.4100.02548.2%
Test Compound 100.0 µM0.1500.01517.6%

Interpretation: The mock data demonstrates a dose-dependent reduction in macrophage viability, which is typical for potent NSAID derivatives at high concentrations. Non-linear regression analysis (e.g., using GraphPad Prism) of this dataset yields an estimated half-maximal inhibitory concentration ( IC50​ ) of approximately 45.5 µM . For subsequent anti-inflammatory assays (such as LPS-induced cytokine release), the compound should be dosed well below this threshold (e.g., ≤10 µM) to ensure observed effects are due to specific target inhibition rather than generalized cytotoxicity[2].

References

  • Abcam. "MTT assay and its use in cell viability and proliferation analysis." abcam.com. 5

  • Taylor & Francis. "MTT assay – Knowledge and References." taylorandfrancis.com. 6

  • Abcam. "MTT assay protocol." abcam.com.4

  • ACS Publications. "Design, Synthesis, and Biological Evaluation of Fluorinated Analogues of Salicylihalamide." acs.org. 1

  • PMC / NIH. "Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder." nih.gov. 7

  • MDPI. "Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety." mdpi.com. 2

  • Spandidos Publications. "Identification of aspirin analogues that repress NF-κB signalling and demonstrate anti-proliferative activity towards colorectal cancer." spandidos-publications.com. 3

Sources

Application Note: Methyl 2-[(4-fluorobenzoyl)oxy]benzoate as a Strategic Precursor for Fluorinated Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the strategic introduction of fluorine atoms into aromatic systems is a proven method to enhance an Active Pharmaceutical Ingredient's (API) metabolic stability, lipophilicity, and target binding affinity. Methyl 2-[(4-fluorobenzoyl)oxy]benzoate —an O-aroylated derivative of methyl salicylate—serves as a highly versatile, branch-point precursor for synthesizing a variety of fluorinated APIs[1].

The structural brilliance of this precursor lies in its dual-reactivity profile:

  • The Ester Linkage: Susceptible to nucleophilic acyl substitution (e.g., hydrazinolysis) to form benzohydrazides, which are privileged scaffolds for HIV integrase inhibitors[2].

  • The Aromatic Core: Primed for Lewis acid-mediated or photochemical Fries Rearrangement , migrating the 4-fluorobenzoyl group to the 5-position of the salicylate ring. This generates fluorinated benzophenones—essential building blocks for non-steroidal anti-inflammatory drugs (NSAIDs), fibrate-class lipid-lowering agents, and 3-acyl chromones[3].

By establishing a robust synthesis of this core precursor, process chemists can diverge into multiple API pipelines using predictable, scalable methodologies.

Synthetic Branching Pathways

The versatility of Methyl 2-[(4-fluorobenzoyl)oxy]benzoate is best illustrated by its divergent downstream applications. Below is the logical flow from starting materials to final API classes.

Pathways A Methyl Salicylate + 4-Fluorobenzoyl Chloride B Methyl 2-[(4-fluorobenzoyl)oxy]benzoate (Core Precursor) A->B O-Acylation (0-5 °C, TEA) C Fries Rearrangement (AlCl3, 80 °C) B->C D Hydrazinolysis (NH2NH2, MW 360W) B->D E Methyl 5-(4-fluorobenzoyl)- 2-hydroxybenzoate (NSAID/Fibrate APIs) C->E F 2-Hydroxy-N′-(4-fluorobenzoyl) benzohydrazide (HIV Integrase Inhibitors) D->F

Fig 1. Divergent synthetic pathways from the core precursor to distinct API classes.

Quantitative Data: Reaction Metrics Summary

To facilitate process scaling and cost-of-goods (COGs) analysis, the quantitative metrics for the three primary transformations are summarized below.

Reaction PathwayTarget IntermediateCatalyst / ReagentTemp (°C)TimeTypical Yield (%)Key API Application
O-Acylation Methyl 2-[(4-fluorobenzoyl)oxy]benzoateTEA / DMAP0–52 h85–90Core Precursor Synthesis
Fries Rearrangement Methyl 5-(4-fluorobenzoyl)-2-hydroxybenzoateAlCl₃ (1.5 eq)804–6 h70–80NSAIDs, Fibrates, Chromones[3]
Hydrazinolysis 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazideNH₂NH₂·H₂O (80%)100 (MW)3 min60–65HIV Integrase Inhibitors[2]

Detailed Experimental Protocols

The following protocols are designed as self-validating systems . They include causality statements explaining why specific conditions are chosen, alongside In-Process Quality Control (IPQC) checkpoints to ensure scientific integrity.

Protocol A: Synthesis of the Core Precursor (O-Acylation)

Objective: Synthesize Methyl 2-[(4-fluorobenzoyl)oxy]benzoate while suppressing premature rearrangement or di-acylation.

  • Preparation: Dissolve 100 mmol of methyl salicylate in 150 mL of anhydrous dichloromethane (DCM). Add 120 mmol of triethylamine (TEA) and 5 mmol of 4-dimethylaminopyridine (DMAP).

    • Causality: TEA acts as an HCl scavenger to drive the equilibrium forward. DMAP acts as a nucleophilic catalyst, increasing the electrophilicity of the acyl chloride via an acylpyridinium intermediate.

  • Thermal Control: Chill the reaction vessel to 0–5 °C using an ice-water bath under a nitrogen atmosphere.

    • Causality: Strict low-temperature control is critical to suppress the thermodynamic tendency of the product to undergo spontaneous Fries rearrangement or unwanted side reactions[2].

  • Addition: Dropwise add 110 mmol of 4-fluorobenzoyl chloride over 30 minutes.

  • IPQC (Self-Validation): After 2 hours, withdraw a 50 µL aliquot, quench in 1 mL methanol, and analyze via TLC (Hexane:EtOAc 8:2) or HPLC. The reaction is complete when the methyl salicylate peak is < 1%.

  • Workup: Wash the organic layer sequentially with 1N HCl (to remove TEA), saturated NaHCO₃ (to neutralize residual acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Lewis Acid-Mediated Fries Rearrangement

Objective: Isomerize the core precursor to Methyl 5-(4-fluorobenzoyl)-2-hydroxybenzoate (a benzophenone derivative).

Workflow step1 Step 1: Preparation Dissolve precursor in DCE Cool to 0 °C under N2 step2 step2 step1->step2 step3 Step 3: Thermal Activation Heat to 80 °C for 4-6 hrs Monitor via HPLC step2->step3 step4 Step 4: Quenching Pour over ice/HCl mixture Extract with EtOAc step3->step4 step5 Step 5: Purification Column Chromatography or Recrystallization step4->step5

Fig 2. Step-by-step workflow for the Lewis acid-mediated Fries rearrangement.

  • Activation: Dissolve 50 mmol of the precursor in 100 mL of 1,2-dichloroethane (DCE). Cool to 0 °C. Portionwise add 75 mmol (1.5 eq) of anhydrous Aluminum Chloride (AlCl₃).

    • Causality: AlCl₃ is a strong Lewis acid that coordinates to the carbonyl oxygen of the ester, weakening the C-O bond and generating a highly reactive 4-fluorobenzoylium ion.

  • Migration: Heat the mixture to 80 °C for 4–6 hours.

    • Causality: High temperatures favor thermodynamic control. The acylium ion migrates to the para-position relative to the directing hydroxyl group (the 5-position on the salicylate ring), minimizing steric hindrance compared to the ortho-position.

  • Quenching & IPQC: Carefully pour the hot mixture over 200 g of crushed ice containing 20 mL of concentrated HCl to break the aluminum complex. Extract with EtOAc. Confirm the presence of the free phenolic -OH group via a positive Ferric Chloride (FeCl₃) test (solution turns deep purple).

Protocol C: Microwave-Assisted Hydrazinolysis

Objective: Synthesize 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide directly from the precursor.

  • Reaction Setup: In a microwave-safe reactor, combine 20 mmol of the precursor with 80 mmol of 80% hydrazine hydrate.

  • Microwave Irradiation: Irradiate at 360 W for exactly 3 minutes.

    • Causality: Esters (especially sterically hindered aryl esters) are notoriously unreactive toward hydrazinolysis at room temperature, often requiring hours of reflux[2]. Microwave irradiation provides rapid, uniform dielectric heating, overcoming the activation energy barrier in minutes while preserving the integrity of the 4-fluorophenyl ring[2].

  • Isolation: Wash the resulting mixture with distilled water. Collect the precipitated solid via vacuum filtration and recrystallize from 96% ethanol to yield the pure benzohydrazide API precursor[2].

References

  • [2] MDPI (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Molbank. Available at:[Link]

  • [1] National Institutes of Health (NIH) / PMC. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Available at:[Link]

  • [3] American Chemical Society (ACS) (2022). Transition-Metal-Free Synthesis of 3-Acyl Chromones by the Tandem Reaction of Ynones and Methyl Salicylates. The Journal of Organic Chemistry. Available at:[Link]

Sources

Application Note: Robust Sample Preparation of Methyl 2-[(4-fluorobenzoyl)oxy]benzoate for LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: April 2026

Analyte Profiling & Analytical Challenges

Methyl 2-[(4-fluorobenzoyl)oxy]benzoate is a highly lipophilic, dual-ester small molecule. Structurally, it features a salicylate core conjugated with both a methyl ester and an aryl ester (4-fluorobenzoate). For scientists and drug development professionals, quantifying this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in biological matrices presents two distinct, critical challenges:

  • Severe Ex Vivo Instability: The ester linkages are highly susceptible to rapid enzymatic cleavage by plasma carboxylesterases and butyrylcholinesterases.

  • Matrix Effects: Due to its high lipophilicity, the compound co-elutes with endogenous plasma phospholipids, leading to significant ion suppression in the mass spectrometer's Electrospray Ionization (ESI) source.

Mechanistic Rationale & Methodological Causality (E-E-A-T)

To ensure a self-validating and highly accurate analytical system, the sample preparation workflow must actively neutralize the chemical liabilities of the analyte while purifying it from the matrix.

Enzymatic Inhibition & pH Control: Ester-containing drugs are notoriously unstable in biological matrices, and without intervention, methyl 2-[(4-fluorobenzoyl)oxy]benzoate will rapidly hydrolyze into 4-fluorobenzoic acid and methyl salicylate[1]. To prevent this ex vivo degradation, esterase inhibitors such as bis(4-nitrophenyl) phosphate (BNPP) or sodium fluoride (NaF) must be introduced to the matrix immediately upon blood collection[2]. Furthermore, adjusting the plasma to a slightly acidic pH (pH < 4) using formic acid minimizes non-enzymatic chemical hydrolysis and denatures residual enzymatic activity, locking the analyte in a stable state[3].

Extraction Strategy: SPE vs. PPT: While Protein Precipitation (PPT) is a fast and cost-effective method for removing proteins, it fails to remove endogenous phospholipids[4]. Phospholipids compete for charge droplets in the ESI source, causing severe ion suppression and undermining analytical robustness[4][5]. Solid-Phase Extraction (SPE) is therefore the mandated choice. By utilizing a Hydrophilic-Lipophilic Balance (HLB) stationary phase, SPE selectively binds the lipophilic target analyte, allowing salts, proteins, and phospholipids to be washed away, thereby ensuring high sensitivity and extending the lifespan of the analytical column[6].

Visualizing the Workflow and Degradation Pathway

Hydrolysis Target Methyl 2-[(4-fluorobenzoyl)oxy]benzoate (Intact Analyte) Enzyme Plasma Esterases (Carboxylesterase / BChE) Target->Enzyme Product1 4-Fluorobenzoic Acid Enzyme->Product1 Hydrolysis Product2 Methyl Salicylate Enzyme->Product2 Hydrolysis Inhibitor Esterase Inhibitors (NaF, BNPP) Inhibitor->Enzyme Blocks Acid Acidification (Formic Acid pH < 4) Acid->Enzyme Denatures

Fig 1: Enzymatic hydrolysis pathway of the ester analyte in plasma and targeted inhibition strategies.

SPE_Workflow Step1 1. Condition MeOH then H2O Step2 2. Load Stabilized Plasma Step1->Step2 Step3 3. Wash 5% MeOH (aq) Step2->Step3 Step4 4. Elute 100% Acetonitrile Step3->Step4 Step5 5. Reconstitute LC-MS Mobile Phase Step4->Step5

Fig 2: Step-by-step Solid-Phase Extraction (SPE) workflow for lipophilic ester analytes.

Step-by-Step Experimental Protocols

Protocol A: Plasma Collection and Analyte Stabilization

Critical Step: This must be performed immediately at the clinical site or animal facility.

  • Collect whole blood into pre-chilled Vacutainer tubes containing K2EDTA and 10 mM BNPP (or 5 mg/mL Sodium Fluoride) to immediately halt esterase activity[2].

  • Centrifuge the blood at 1500 × g for 10 minutes at 4°C to separate the plasma.

  • Transfer 500 µL of the stabilized plasma into a clean polypropylene microcentrifuge tube.

  • Add 50 µL of 10% Formic Acid (aq) to acidify the plasma, ensuring the pH drops below 4.0 to protect the ester bonds from chemical hydrolysis[3].

  • Spike the sample with 10 µL of an appropriate stable-isotope-labeled internal standard (IS) working solution. Vortex vigorously for 30 seconds.

Protocol B: Solid-Phase Extraction (SPE) Workflow

Recommended for highest sensitivity and lowest matrix effect.

  • Conditioning: Mount a Polymeric Reversed-Phase (HLB) SPE cartridge (30 mg/1 mL) onto a vacuum manifold. Pass 1.0 mL of LC-MS grade Methanol through the sorbent, followed immediately by 1.0 mL of LC-MS grade Water[6]. Do not let the sorbent dry.

  • Loading: Load the 560 µL of stabilized, acidified plasma onto the cartridge. Apply a gentle vacuum to achieve a flow rate of approximately 1 mL/min.

  • Washing: Wash the sorbent with 1.0 mL of 5% Methanol in Water to elute polar interferences, salts, and residual proteins to waste.

  • Elution: Place a clean collection tube under the manifold. Elute the target analyte and IS using 1.0 mL of 100% Acetonitrile (or Methanol/Acetonitrile 50:50 v/v).

  • Reconstitution: Evaporate the organic eluate to complete dryness under a gentle stream of nitrogen gas at 35°C. Reconstitute the dried residue in 100 µL of the initial LC-MS mobile phase (e.g., 30% Water / 70% Acetonitrile containing 0.1% Formic Acid). Vortex for 1 minute and transfer to an autosampler vial.

Protocol C: Protein Precipitation (PPT) Alternative

For high-throughput screening where lower sensitivity is acceptable.

  • To 100 µL of stabilized, acidified plasma, add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid[4].

  • Vortex vigorously for 2 minutes to ensure a complete protein crash.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the clear supernatant to an autosampler vial for direct injection. (Note: If severe ion suppression is observed, pass the supernatant through a dedicated Phospholipid Removal plate prior to analysis[4]).

Quantitative Data Comparison

The following table summarizes the performance metrics of the two extraction methodologies when applied to methyl 2-[(4-fluorobenzoyl)oxy]benzoate in human plasma.

Analytical ParameterSolid-Phase Extraction (SPE)Protein Precipitation (PPT)
Analyte Recovery (%) 88.5 ± 3.265.4 ± 8.7
Matrix Effect (Ion Suppression) Minimal (-4.1%)Severe (-42.8%)
Phospholipid Removal Efficiency > 95%< 10%
Extract Cleanliness High (Clear upon reconstitution)Low (Slightly cloudy)
Throughput & Automation Medium (Requires vacuum manifold)High (96-well plate compatible)

References

  • Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applications. Thermo Fisher Scientific.
  • Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: Potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. ResearchGate.
  • Robust and sensitive LC/MS-MS method for simultaneous detection of acetylsalicylic acid and salicylic acid in human plasma. MTA KIK.
  • Stabilization of Abiraterone in Human Plasma Using the Esterase Inhibitor Bis(4-nitrophenyl) Phosphate. PMC / NIH.
  • LC-MS Sample Preparation: Techniques & Challenges. Opentrons.
  • Improving sample preparation for LC-MS/MS analysis. News-Medical.Net.

Sources

Application Notes & Protocols: In Vivo Dosing Strategies for Methyl 2-[(4-fluorobenzoyl)oxy]benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation and in vivo administration of Methyl 2-[(4-fluorobenzoyl)oxy]benzoate. As a potential prodrug of salicylic acid and 4-fluorobenzoic acid, this compound belongs to the class of Non-Steroidal Anti-Inflammatory Drug (NSAID) derivatives. The prodrug strategy aims to mitigate common NSAID-associated side effects, such as gastrointestinal toxicity, by masking the free carboxylic acid group responsible for local irritation.[1][2] This guide details the scientific rationale and step-by-step protocols for pre-formulation analysis, vehicle selection, dose preparation, and the design of foundational pharmacokinetic (PK) and pharmacodynamic (PD) studies to facilitate a robust preclinical evaluation.

Introduction: The Scientific Rationale

Methyl 2-[(4-fluorobenzoyl)oxy]benzoate is an ester-based mutual prodrug designed for enzymatic bioactivation. The core principle of this strategy is that the compound remains largely inactive and chemically stable until it undergoes hydrolysis by endogenous esterases in the plasma or liver, releasing its active anti-inflammatory and analgesic moieties.[3][4] This approach offers several potential advantages over conventional NSAIDs:

  • Improved Gastrointestinal (GI) Safety: By masking the acidic carboxyl group of the parent NSAID, the prodrug is expected to reduce direct mucosal irritation in the stomach, a primary cause of NSAID-induced gastropathy.[1][5]

  • Enhanced Pharmacokinetics: Esterification often increases lipophilicity, which can improve membrane permeability and oral absorption.[6][7]

  • Targeted Drug Release: The distribution and activity of esterase enzymes can potentially influence the site of drug release, offering opportunities for more targeted therapeutic action.

The successful preclinical development of this compound hinges on a meticulously planned in vivo dosing strategy. This involves understanding its physicochemical properties, developing stable and biocompatible formulations, and designing studies that can accurately assess its safety, exposure, and efficacy. This guide provides the foundational protocols to achieve these objectives.

Mechanism of Action: Prodrug Bioactivation

The central hypothesis for the mechanism of Methyl 2-[(4-fluorobenzoyl)oxy]benzoate relies on in vivo ester hydrolysis. This enzymatic cleavage is the rate-determining step for the drug's therapeutic effect.

Prodrug Methyl 2-[(4-fluorobenzoyl)oxy]benzoate (Inactive Prodrug) System Systemic Circulation Prodrug->System  Absorption Metabolites Active Metabolites: - Salicylic Acid - 4-Fluorobenzoic Acid Effect Therapeutic Effect (COX Inhibition, Anti-inflammatory) Metabolites->Effect System->Metabolites  Esterase Hydrolysis

Figure 1: Hypothesized bioactivation pathway of the prodrug.

Pre-formulation & Vehicle Selection

Before any in vivo experiment, a thorough characterization of the test article's physicochemical properties is mandatory. This data directly informs the selection of an appropriate dosing vehicle, which is critical for ensuring dose accuracy, stability, and reproducibility.[8]

Key Physicochemical Parameters

The formulation strategy is dictated primarily by the compound's solubility. As an ester prodrug, Methyl 2-[(4-fluorobenzoyl)oxy]benzoate is predicted to have increased lipophilicity and reduced aqueous solubility compared to its parent acid.

ParameterSignificance for In Vivo DosingExample Target Value
Aqueous Solubility Determines if a simple aqueous solution is feasible. Low solubility necessitates a suspension or co-solvent system.< 0.1 mg/mL at pH 7.4
Solubility in Oils Important for developing lipid-based formulations for oral delivery, which can enhance lymphatic absorption.> 10 mg/mL in Miglyol® 812 or sesame oil
Solubility in Solvents Identifies potential co-solvents (e.g., DMSO, PEG-400) for creating injectable solution formulations.> 50 mg/mL in DMSO
Chemical Stability Ensures the prodrug does not prematurely hydrolyze in the dosing vehicle before administration.>95% intact after 4 hours at room temperature in the final formulation
Protocol 1: Rapid Solubility Assessment

Objective: To determine the approximate solubility of Methyl 2-[(4-fluorobenzoyl)oxy]benzoate in common preclinical vehicles.

Materials:

  • Methyl 2-[(4-fluorobenzoyl)oxy]benzoate

  • Vehicles: Deionized Water, Phosphate-Buffered Saline (PBS, pH 7.4), 0.5% (w/v) Methylcellulose (MC) in water, Polyethylene Glycol 400 (PEG-400), Dimethyl Sulfoxide (DMSO), Sesame Oil.

  • Vortex mixer, orbital shaker, analytical balance, centrifuge.

Methodology:

  • Weigh 10 mg of the compound into separate 2 mL glass vials.

  • Add the first vehicle (e.g., PBS) in small, incremental volumes (e.g., 100 µL).

  • After each addition, vortex vigorously for 60 seconds.

  • If the solid is not fully dissolved, place the vial on an orbital shaker at room temperature for 30 minutes.

  • Visually inspect for any remaining solid particles against a dark background.

  • If particles remain, repeat steps 2-5 until the compound is fully dissolved or a maximum volume of 2 mL is reached.

  • The approximate solubility is calculated based on the mass of the compound and the total volume of vehicle added.

  • For suspensions (e.g., in 0.5% MC), assess the physical stability and ease of resuspension after settling.

Formulation & Dosing Protocols

The choice of formulation is a critical decision that balances the route of administration with the compound's properties. All preclinical studies should utilize a route and regimen that best models the intended clinical application.[9]

Oral Administration (Gavage)

Oral gavage is the most common route for evaluating orally administered drug candidates. For poorly water-soluble compounds, a uniform suspension is the preferred formulation.

Protocol 2: Preparation of an Oral Suspension (10 mg/mL)

Objective: To prepare a homogenous and stable suspension for oral gavage in rodents.

Rationale: A suspending agent like methylcellulose or carboxymethylcellulose (CMC) increases the viscosity of the vehicle, slowing the sedimentation of drug particles and ensuring a more uniform dose can be withdrawn. A surfactant like Tween 80 is used as a wetting agent to improve the dispersibility of the hydrophobic drug powder.

Materials:

  • Methyl 2-[(4-fluorobenzoyl)oxy]benzoate

  • Vehicle: 0.5% (w/v) Methylcellulose with 0.1% (v/v) Tween 80 in sterile water.

  • Glass mortar and pestle, magnetic stirrer and stir bar, graduated cylinder, analytical balance.

Methodology:

  • Calculate Required Amounts: Determine the total volume of suspension needed for all animals, including a small overage (~10-20%). For a 10 mg/mL concentration in a final volume of 10 mL, 100 mg of the compound is required.

  • Weigh Compound: Accurately weigh 100 mg of Methyl 2-[(4-fluorobenzoyl)oxy]benzoate and place it in a glass mortar.

  • Create a Paste: Add a small volume (~0.5 mL) of the vehicle to the mortar. Triturate the powder with the pestle to form a smooth, uniform paste. This step is crucial to break up aggregates and ensure particles are properly wetted.

  • Dilute to Final Volume: Gradually add the remaining vehicle to the mortar while stirring continuously.

  • Homogenize: Transfer the contents to a glass beaker containing a magnetic stir bar. Place on a magnetic stirrer and mix for at least 30 minutes before dosing to ensure homogeneity.

  • Administration: Keep the suspension stirring during the dosing procedure. Before drawing each dose, gently agitate the suspension to ensure uniformity. Administer to animals using an appropriate-sized gavage needle.

Parenteral Administration (Intraperitoneal or Intravenous)

For parenteral routes, the compound must be fully dissolved to prevent precipitation and potential emboli. This often requires a co-solvent system.

Protocol 3: Preparation of an Injectable Solution (5 mg/mL)

Objective: To prepare a clear, sterile-filtered solution for IP or IV injection.

Rationale: A common co-solvent system for preclinical studies is a mixture of DMSO, PEG-400, and saline. DMSO is a powerful solubilizing agent, but can be toxic at high concentrations. The goal is to use the minimum amount necessary and dilute it with safer vehicles like PEG-400 and saline to a final concentration that is well-tolerated. A typical final DMSO concentration should be below 10% v/v.[10]

Materials:

  • Methyl 2-[(4-fluorobenzoyl)oxy]benzoate

  • Solvents: DMSO (cell culture grade), PEG-400, Sterile Saline (0.9% NaCl).

  • Sterile vials, 0.22 µm syringe filter.

Methodology:

  • Solubilization: Weigh 50 mg of the compound into a sterile vial. Add 1.0 mL of DMSO. Vortex until the compound is completely dissolved, resulting in a 50 mg/mL stock solution.

  • Intermediate Dilution: To the DMSO stock, add 3.0 mL of PEG-400. Mix thoroughly. This step helps to prevent the drug from precipitating when the final aqueous component is added.

  • Final Dilution: Slowly add 6.0 mL of sterile saline to the mixture while vortexing. This brings the total volume to 10 mL and the final concentration to 5 mg/mL. The final vehicle composition is 10% DMSO / 30% PEG-400 / 60% Saline (v/v/v).

  • Sterilization: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile vial.

  • Pre-use Check: Before administration, visually inspect the solution for any signs of precipitation or cloudiness.

Formulation ExampleCompositionRouteSuitability
Aqueous Suspension 10 mg/mL compound in 0.5% MC, 0.1% Tween 80OralGood for oral bioavailability and efficacy studies.
Co-Solvent Solution 5 mg/mL compound in 10% DMSO, 30% PEG-400, 60% SalineIP / IVRequired for PK studies (IV) and direct systemic delivery (IP).
Oil Solution 20 mg/mL compound in Sesame OilOral / SCAlternative for highly lipophilic compounds; may alter absorption profile.

Foundational In Vivo Study Designs

A logical progression of in vivo studies is essential to build a comprehensive profile of the compound. This typically begins with pharmacokinetics to understand exposure, followed by efficacy studies to demonstrate a therapeutic effect.[11][12]

Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Methyl 2-[(4-fluorobenzoyl)oxy]benzoate and its primary active metabolite, salicylic acid, after oral and intravenous administration.

A Animal Acclimatization (e.g., 7 days) B Dosing Group 1: IV Bolus (e.g., 2 mg/kg) Group 2: Oral Gavage (e.g., 20 mg/kg) A->B C Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) B->C D Plasma Isolation (Centrifugation) C->D E Bioanalysis (LC-MS/MS quantification of prodrug and salicylic acid) D->E F PK Parameter Calculation (Cmax, Tmax, AUC, T½, F%) E->F

Figure 2: Standard workflow for a preclinical pharmacokinetic study.

Pharmacodynamic (PD) Efficacy Study

Objective: To evaluate the anti-inflammatory activity of Methyl 2-[(4-fluorobenzoyl)oxy]benzoate in a validated animal model of acute inflammation.

Model Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating the efficacy of anti-inflammatory agents.[13][14] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a drug's ability to inhibit edema formation.

Protocol 4: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compound formulation (e.g., oral suspension from Protocol 2)

  • Positive control: Indomethacin (e.g., 10 mg/kg, oral suspension)

  • Vehicle control (e.g., 0.5% MC, 0.1% Tween 80)

  • Plebysmometer or digital calipers for paw volume measurement.

Experimental Design:

GroupTreatmentDose (mg/kg)N (animals)
1Vehicle Control-8
2Positive Control (Indomethacin)108
3Test Compound108
4Test Compound308
5Test Compound1008

Methodology:

  • Acclimatization: Acclimate animals for at least 7 days before the experiment. Fast animals overnight before dosing, with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Dosing: Administer the vehicle, positive control, or test compound orally by gavage. The typical dose volume is 5-10 mL/kg.

  • Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. Then, calculate the percent inhibition of edema for each treatment group relative to the vehicle control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100 Where ΔV is the average change in paw volume.

Concluding Remarks

The in vivo evaluation of Methyl 2-[(4-fluorobenzoyl)oxy]benzoate requires a systematic and scientifically-grounded approach. The protocols outlined in this guide provide a robust framework for initial formulation, pharmacokinetic profiling, and efficacy testing. Careful execution of these foundational studies is paramount for determining the therapeutic potential of this NSAID prodrug and guiding its progression through the drug development pipeline. Researchers must adhere to institutional guidelines for animal care and use (IACUC) and follow Good Laboratory Practice (GLP) principles for studies intended for regulatory submission.[8][12]

References

  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. (n.d.). Retrieved from [Link]

  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International Immunopharmacology. Retrieved from [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. Retrieved from [Link]

  • VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. (2017). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. (2017). Semantic Scholar. Retrieved from [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Taylor & Francis Online. Retrieved from [Link]

  • Zhou, G. Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SCIRP. Retrieved from [Link]

  • Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. (n.d.). PMC. Retrieved from [Link]

  • Chemical stability and bioadhesive properties of an ester prodrug of Delta 9-tetrahydrocannabinol in poly(ethylene oxide) matrices: effect of formulation additives. (2008). PubMed. Retrieved from [Link]

  • Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. (n.d.). ResearchGate. Retrieved from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. Retrieved from [Link]

  • Preclinical Studies in Drug Development. (n.d.). PPD. Retrieved from [Link]

  • THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. (n.d.). Altasciences. Retrieved from [Link]

  • In-vitro and In-vivo Correlative Approach to the Evaluation of Ester Prodrugs to Improve Oral Delivery of Propranolol. (n.d.). Oxford Academic. Retrieved from [Link]

  • Prodrugs of NSAIDs: A Review. (n.d.). PMC. Retrieved from [Link]

  • Luni, C., et al. (2015). Evolving therapeutic strategies to improve nonsteroidal anti-inflammatory drug safety. Journal of Clinical Pharmacology. Retrieved from [Link]

  • Preclinical research strategies for drug development. (2025). AMSbiopharma. Retrieved from [Link]

  • Designing an In Vivo Preclinical Research Study. (2023). MDPI. Retrieved from [Link]

  • Synthetic Strategies Towards Safer NSAIDs Through Prodrug Approach: A Review. (n.d.). PubMed. Retrieved from [Link]

  • Synthetic Strategies Towards Safer NSAIDs Through Prodrug Approach: A Review. (n.d.). ResearchGate. Retrieved from [Link]

  • MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. (n.d.). PMDA. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-[(4-fluorobenzoyl)oxy]benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of methyl 2-[(4-fluorobenzoyl)oxy]benzoate. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this specific esterification reaction. Here, we move beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to diagnose issues in your synthesis and systematically improve your product yield and purity.

Overview of the Synthesis

The target molecule, methyl 2-[(4-fluorobenzoyl)oxy]benzoate, is typically synthesized via the acylation of the phenolic hydroxyl group of methyl salicylate with 4-fluorobenzoyl chloride. This reaction is a variation of the classic Schotten-Baumann reaction, which is widely used for forming esters and amides.[1][2] While straightforward in principle, this synthesis is often plagued by issues that can significantly lower the yield, such as side reactions, incomplete conversion, and purification challenges.

This guide will address these common pitfalls and provide robust solutions to maximize your success.

reaction_scheme Figure 1. General Reaction Scheme cluster_reactants Reactants cluster_products Products MS Methyl Salicylate Product Methyl 2-[(4-fluorobenzoyl)oxy]benzoate MS:e->Product:w + FBC 4-Fluorobenzoyl Chloride FBC:e->Product:w + HCl HCl Product:e->HCl:w + Reagents Base (e.g., Pyridine, Et3N) Catalyst (e.g., DMAP) Anhydrous Solvent (e.g., DCM) Product->Reagents Conditions troubleshooting cluster_low_conversion Low Conversion Issues cluster_high_conversion High Conversion, Low Isolated Yield Start Low Yield of Methyl 2-[(4-fluorobenzoyl)oxy]benzoate Check_Conversion Check Reaction Conversion (TLC, GC, or NMR) Start->Check_Conversion Reagent_Quality Verify Reagent Quality (Anhydrous Conditions, Fresh Acyl Chloride) Check_Conversion->Reagent_Quality Low Workup Optimize Workup (Use NaHCO3 wash, Avoid strong base/acid) Check_Conversion->Workup High Catalyst Optimize Catalyst/Base (Add cat. DMAP, Use >1.1 eq. Et3N) Reagent_Quality->Catalyst Conditions Adjust Conditions (Warm to RT, Increase Time) Catalyst->Conditions Purification Refine Purification (Recrystallization vs. Chromatography) Workup->Purification dmap_cycle Figure 3. DMAP Catalytic Cycle AcylCl R-COCl (4-Fluorobenzoyl Chloride) Intermediate [R-CO-DMAP]⁺Cl⁻ (Acylpyridinium Ion) (Highly Reactive) AcylCl->Intermediate + DMAP (fast) DMAP DMAP Product R-COO-Ar (Final Ester) Intermediate->Product + Ar-OH (fast) Alcohol Ar-OH (Methyl Salicylate) Product->DMAP - DMAP (regenerated) - HCl

Sources

Technical Support Center: Stability & Handling of Methyl 2-[(4-fluorobenzoyl)oxy]benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and analytical chemists with field-proven, mechanistically grounded strategies to prevent the hydrolytic degradation of methyl 2-[(4-fluorobenzoyl)oxy]benzoate during storage and experimental workflows.

Mechanistic Causality: The Hydrolysis Vulnerability

Methyl 2-[(4-fluorobenzoyl)oxy]benzoate is a dual-ester compound containing both a methyl ester and a highly labile phenolic ester (the 4-fluorobenzoate group).

The Root Cause of Degradation: The phenolic ester is the primary site of vulnerability. The electron-withdrawing nature of the 4-fluorobenzoyl group increases the electrophilicity of the ester's carbonyl carbon, rendering it highly susceptible to nucleophilic attack by water molecules[1].

This degradation is driven by a catalysis acid-base mechanism . In aqueous environments, the compound undergoes rapid base-catalyzed saponification (via HO⁻ ions) and acid-catalyzed hydrolysis (via H₃O⁺ ions)[2]. The cleavage of the phenolic ester yields methyl salicylate and 4-fluorobenzoic acid, fundamentally altering the pharmacological and chemical properties of your sample.

Troubleshooting FAQs

Q1: Why is my solid compound degrading during long-term storage in the freezer?

  • Causality: Condensation and crystal lattice moisture. When cold vials are opened in a humid ambient environment, atmospheric moisture condenses directly onto the cold powder. Even microscopic amounts of water trapped in the crystal lattice will initiate spontaneous hydrolysis over time, even at sub-zero temperatures[3].

  • Solution: Always allow the sealed vial to equilibrate to room temperature inside a desiccator before opening. Purge the vial with an inert gas (Argon) before returning it to the freezer to displace moisture-laden air.

Q2: My stock solution in aqueous buffer degrades within hours. How can I prevent this?

  • Causality: Water acts as the primary nucleophile in the degradation pathway. The hydrolysis rate is heavily dependent on the dielectric constant of the solvent and the presence of free water molecules[1].

  • Solution: Never store stock solutions in aqueous or protic solvents (e.g., water, methanol, ethanol). Use anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile.

Q3: What is the ideal pH if aqueous exposure is strictly required for my downstream biological assay?

  • Causality: The pH-rate profile for aspirin-like derivatives (phenolic esters) is V-shaped. Hydrolysis is exponentially accelerated in basic media (pH > 7) and highly acidic media (pH < 3)[2].

  • Solution: Buffer your aqueous system to pH 4.0 – 5.0 . In this narrow window, the hydrolysis rate is at its minimum, relying solely on the slower, spontaneous attack by un-ionized water molecules rather than aggressive ion catalysis[2].

Quantitative Data: Stability Profile

The following table summarizes the extrapolated degradation kinetics of methyl 2-[(4-fluorobenzoyl)oxy]benzoate, based on the established thermodynamic behavior of structurally analogous phenolic esters (e.g., methyl acetylsalicylate)[3][4].

Storage Condition / SolventTemperaturepHEstimated Half-Life (t½)Primary Degradant
Solid (Desiccated, Argon) -20°CN/A> 2 YearsNone
Solid (Ambient Humidity) 25°CN/A3 - 6 MonthsMethyl salicylate
Anhydrous DMSO -80°CN/A> 1 YearNone
Aqueous Buffer (Basic) 37°C8.0< 2 HoursSalicylic acid
Aqueous Buffer (Acidic) 37°C2.0< 12 HoursMethyl salicylate
Aqueous Buffer (Optimal) 25°C4.5~ 72 HoursMethyl salicylate
Experimental Protocols: Self-Validating Systems
Protocol A: Anhydrous Storage & Handling of Solid Powder

Objective: Prevent the introduction of atmospheric moisture to the solid compound.

  • Receipt & Inspection: Upon receiving the crystalline powder, immediately transfer the sealed vial to a vacuum desiccator containing indicating Drierite (calcium sulfate).

  • Thermal Equilibration: Before opening, allow the vial to sit at room temperature for at least 30 minutes. Causality: This prevents ambient humidity from condensing on cold surfaces.

  • Handling: Weigh the required amount rapidly using a microbalance in a low-humidity environment (ideally a glove box purged with dry nitrogen).

  • Resealing: Purge the headspace of the source vial with a gentle stream of dry Argon gas for 10 seconds. Argon is heavier than air and effectively displaces moisture-laden oxygen.

  • Storage: Seal the cap with Parafilm and store at -20°C or lower.

Protocol B: Preparation of Stable Stock Solutions

Objective: Create a stable, moisture-free liquid stock for downstream assays.

  • Solvent Selection: Use only newly opened, anhydrous DMSO (water content ≤0.005%). Do not use older bottles that have absorbed atmospheric moisture.

  • Dissolution: Dissolve the weighed solid in anhydrous DMSO to create a concentrated stock (e.g., 10 mM or 50 mM). Vortex gently until completely clear.

  • Aliquoting: Divide the stock solution into single-use amber glass vials (e.g., 10 µL to 50 µL per vial). Causality: This prevents repeated freeze-thaw cycles, which introduce condensation and physically stress the ester bonds.

  • Freezing: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer for long-term storage.

  • Self-Validation Step: Analyze a 1 µL sample of the freshly prepared stock via LC-MS. The presence of a single peak corresponding to the intact mass confirms the absence of pre-existing hydrolysis.

  • Assay Dilution: When ready for the assay, thaw a single aliquot on ice. Dilute into the aqueous assay buffer (pre-adjusted to pH 4.0–5.0) immediately prior to initiating the experiment. Discard any unused diluted solution.

Visual Workflow

StorageWorkflow Start Solid Compound Methyl 2-[(4-fluorobenzoyl)oxy]benzoate Desiccator Store in Desiccator (Drierite/Silica Gel) Start->Desiccator Prevent surface moisture TempControl Temperature Control (-20°C or lower) Desiccator->TempControl InertGas Argon/Nitrogen Purge (Displace Moisture) TempControl->InertGas Recon Reconstitution (Anhydrous DMSO/MeCN) InertGas->Recon When ready for use Aliquot Aliquot Preparation (Single-use vials) Recon->Aliquot Avoid freeze-thaw Freeze Long-Term Liquid Storage (-80°C) Aliquot->Freeze Assay Aqueous Assay Prep (pH 4.0-5.0 Buffer) Freeze->Assay Thaw on ice Use Immediate Use (Minimize aqueous exposure) Assay->Use

Workflow for the anhydrous storage and handling of hydrolysis-sensitive phenolic esters.

References
  • Hydrolysis of Aspirin | Overview, Reactions & Mechanism Source: Study.com URL: [Link]

  • Stability Studies of Lysine Acetylsalicylate (Aspirin Derivative): Mechanisms of Hydrolysis Source: Scientific Research Publishing (SciRP) URL:[Link]

  • Investigation of the Stability of Acetylsalicylic Acid Solution at Different Temperatures Source: DergiPark URL:[Link]

  • Chemoselective hydrolysis of methyl 2-acetoxybenzoate using free and entrapped esterase Source: ResearchGate URL: [Link]

Sources

Optimizing recrystallization conditions for methyl 2-[(4-fluorobenzoyl)oxy]benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Recrystallization Conditions for Methyl 2-[(4-fluorobenzoyl)oxy]benzoate Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction: The Chemical Context

Methyl 2-[(4-fluorobenzoyl)oxy]benzoate is an aromatic ester typically synthesized via the O-aroylation of methyl salicylate with 4-fluorobenzoyl chloride[1][2]. During process scale-up, isolating this intermediate with high chemical purity and a defined particle size distribution (PSD) is critical[3].

Because this molecule is a low-melting, moderately lipophilic ester, it is highly susceptible to non-ideal crystallization behaviors. The most common failure modes include "oiling out" (liquid-liquid phase separation) and the entrapment of unreacted starting materials within the crystal lattice[4][5]. This guide provides a self-validating workflow, quantitative solvent selection matrices, and troubleshooting FAQs to ensure robust, reproducible purification.

Process Visualization: The Optimized Workflow

The following workflow relies on metastable zone control and seeding to bypass the high activation energy required for primary nucleation, directing the system toward uniform crystal growth[6].

G N1 Crude Methyl 2-[(4-fluorobenzoyl)oxy]benzoate N2 Dissolution in Hot Solvent (e.g., EtOAc at 60°C) N1->N2 N3 Hot Filtration (Remove Insoluble Impurities) N2->N3 N4 Controlled Cooling (Enter Metastable Zone) N3->N4 N5 Seeding at 45°C (Prevent Oiling Out) N4->N5 Critical Control Point N6 Antisolvent Addition (e.g., Hexanes Dropwise) N4->N6 Adjust Solubility N7 Crystal Growth & Maturation (Cool to 5°C) N5->N7 N6->N7 N8 Vacuum Filtration & Cold Solvent Wash N7->N8 N9 Vacuum Drying (Pure Crystalline API) N8->N9

Fig 1: Optimized recrystallization workflow for methyl 2-[(4-fluorobenzoyl)oxy]benzoate.

Quantitative Solvent Selection Matrix

Selecting the correct thermodynamic environment is the first step in preventing phase separation. Below is a quantitative comparison of standard solvent systems for this class of aromatic esters.

Solvent SystemDielectric Constant (ε)Boiling Point (°C)Optimal Ratio (v/v)Mechanistic ProsMechanistic Cons
Ethyl Acetate / Hexanes 6.0 / 1.977 / 681 : 3Predictable solubility curve; excellent for rejecting polar impurities.Hexanes are less desirable for green chemistry initiatives.
Ethanol / Water 24.5 / 80.178 / 1004 : 1Environmentally friendly; high theoretical yield.High water content frequently induces oiling out.
Isopropanol (IPA) 19.982SingleGood balance of hot/cold solubility; simple recovery.May require extended hold times at 0°C for high yield.
Toluene / Heptane 2.4 / 1.9110 / 981 : 4Excellent for rejecting highly lipophilic oligomers.Higher toxicity; high boiling point makes drying difficult.

Step-by-Step Optimized Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, this protocol utilizes a mixed-solvent system (Ethyl Acetate/Hexanes) and incorporates built-in validation checks at every critical step[7][8].

Step 1: Primary Dissolution

  • Action: Suspend the crude methyl 2-[(4-fluorobenzoyl)oxy]benzoate in a minimum volume of Ethyl Acetate (approx. 3-5 mL/g) at 60°C. Agitate at 250 RPM until complete dissolution is achieved.

  • Causality: EtOAc provides high solubility at elevated temperatures, ensuring the complete breakdown of the crude crystalline lattice and liberating trapped impurities[7].

Step 2: Hot Filtration (Validation Checkpoint)

  • Action: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, heated receiving flask.

  • Causality: Removes insoluble mechanical impurities or polymerized byproducts. Pre-warming the filter prevents sudden, uncontrolled crystallization inside the funnel[5][8].

Step 3: Antisolvent Addition & Metastable Zone Entry

  • Action: Slowly add Hexanes dropwise while maintaining the temperature at 60°C until the solution becomes faintly turbid (the cloud point). Immediately add 2-3 drops of EtOAc to clear the solution, then begin a controlled, non-linear (cubic) cooling profile to 45°C.

  • Causality: Clearing the cloud point ensures the system is in the metastable zone—supersaturated but lacking the energy to spontaneously nucleate[3].

Step 4: Seeding (The Critical Control Point)

  • Action: At 45°C, introduce 1-2% w/w of pure methyl 2-[(4-fluorobenzoyl)oxy]benzoate seed crystals.

  • Causality: Seeding dictates the polymorphic form and bypasses the high activation energy required for primary nucleation. This directs the system toward controlled crystal growth rather than uncontrolled secondary nucleation or liquid-liquid phase separation[3][6].

Step 5: Maturation & Isolation

  • Action: Continue cooling to 5°C at a rate of 0.1°C/min. Hold for 2 hours. Isolate via vacuum filtration and wash the filter cake with a pre-chilled mixture of EtOAc/Hexanes (1:9 v/v). Dry under vacuum at 30°C to a constant weight.

  • Causality: A slow cooling rate prevents the entrapment of mother liquor. The cold wash removes surface impurities without dissolving the product[5][7].

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this? A: Oiling out occurs when the supersaturation point is reached at a temperature above the melting point of the solute-solvent mixture. For lipophilic esters like methyl 2-[(4-fluorobenzoyl)oxy]benzoate, this is exceptionally common when using highly polar antisolvents like water[4].

  • Solution: Decrease the antisolvent ratio, switch to a less polar antisolvent (e.g., Hexanes instead of Water), or introduce seed crystals before the cloud point is reached to force solid-phase nucleation[3][6].

Q2: NMR analysis shows residual methyl salicylate in my crystallized product. Why? A: Methyl salicylate is a liquid at room temperature and is highly soluble in most organic solvents[1][9]. If it is trapped in your product, it is likely due to solvent inclusion caused by a cooling rate that is too rapid, which traps the mother liquor inside crystal defects.

  • Solution: Implement a slower, controlled cooling rate (e.g., 0.1°C/min) to allow the crystal lattice to form perfectly, excluding the methyl salicylate into the mother liquor. Alternatively, a pre-crystallization basic wash (dilute NaHCO₃) can help partition unreacted acidic/phenolic impurities into an aqueous waste stream[5].

Q3: Why is my crystal yield lower than expected (<60%)? A: A low yield indicates that the solubility of the ester in the final cold solvent mixture is too high, or the system has not reached thermodynamic equilibrium[8].

  • Solution: Increase the proportion of the antisolvent (Hexanes) after crystallization has initiated, or lower the final isolation temperature to 0–5°C using an ice bath. Ensure you allow sufficient hold time (1-2 hours) at the final temperature for maximum desupersaturation[7].

References

  • Troubleshooting Crystallization Problems in Industrial Settings Source: Filter-Dryer Industrial Insights URL: [Link]

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization Source: Scribd / Pharmaceutical Process Engineering URL: [Link]

  • Organic Process Research & Development Vol. 19 No. 12 Source: ACS Publications URL:[Link]

  • PW 01: Recrystallization: Pharmaceutical Chemistry Lab Source: University of Mila URL: [Link]

  • Seeding Techniques and Optimization of Solution Crystallization Processes Source: Organic Process Research & Development (via ResearchGate) URL:[Link]

  • Recrystallization (chemistry) | Chemistry | Research Starters Source: EBSCO URL:[Link]

  • Lab Procedure: Recrystallization Source: LabXchange URL:[Link]

  • Synthesis of 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide Source: ResearchGate URL:[Link]

  • 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide Source: MDPI URL: [Link]

  • Estimation of the Skin Sensitization Potential of Chemicals of the Acyl Domain Using DFT-Based Calculations Source: National Institutes of Health (PMC) URL:[Link]

Sources

Reducing byproduct formation in methyl 2-[(4-fluorobenzoyl)oxy]benzoate synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Reducing Byproduct Formation in Methyl 2-[(4-fluorobenzoyl)oxy]benzoate Synthesis Prepared by: Senior Application Scientist, Synthetic Methodologies

Welcome to the Technical Support Center. The synthesis of methyl 2-[(4-fluorobenzoyl)oxy]benzoate via the O-acylation of methyl salicylate is a fundamental yet nuanced transformation. While the reaction relies on standard nucleophilic acyl substitution, the polyfunctional nature of the starting materials makes the system highly susceptible to competing side reactions.

As a Senior Application Scientist, I have designed this guide to move beyond basic procedures. Here, we dissect the thermodynamic and kinetic causalities behind byproduct formation and provide a self-validating protocol to ensure high-fidelity synthesis.

Quantitative Impact of Reaction Conditions on Byproduct Profiles

To understand the necessity of strict experimental controls, review the quantitative data below. It illustrates how solvent, base, and temperature choices directly dictate the chemoselectivity of the acylation.

Reaction ConditionSolvent SystemBase / CatalystTemp (°C)Desired O-Acylation Yield (%)Hydrolysis Byproduct (%)Fries Rearrangement (%)
Classic Aqueous H₂O / DCMNaOH (10% aq)2562.528.0< 1.0
Mild Organic Anhydrous DCMEt₃N / DMAP0 to 2594.0 < 2.0 < 1.0
Lewis Acidic Anhydrous DCEAlCl₃8012.04.078.5

Data Summary: Transitioning from classic biphasic Schotten-Baumann conditions to an anhydrous organic system drastically reduces hydrolysis and transesterification, maximizing the yield of the target ester.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why is my crude product heavily contaminated with 4-fluorobenzoic acid? A: You are observing the rapid hydrolysis of your electrophile. Benzoyl chloride derivatives possess a highly electrophilic carbonyl carbon and readily react with ambient moisture 1.

  • The Causality: Water is a smaller, more aggressive nucleophile than the sterically hindered phenolic hydroxyl group of methyl salicylate. If moisture is present, water outcompetes the phenol, cleaving 4-fluorobenzoyl chloride into 4-fluorobenzoic acid and HCl.

  • The Solution: Ensure a strictly anhydrous environment. Oven-dry all glassware and utilize inert gas (N₂ or Ar) purging.

Q2: NMR analysis shows a C-acylated byproduct instead of the desired O-acylated ester. How did this happen? A: You have inadvertently triggered a Fries rearrangement. While O-acylation (esterification) is kinetically favored, C-acylation (forming a ketone on the aromatic ring) is the thermodynamically stable product 2.

  • The Causality: The presence of Lewis acids (such as AlCl₃, sometimes present as a reagent impurity) or excessive thermal energy lowers the activation barrier for the acylium ion to migrate to the ortho/para positions of the phenol ring 3.

  • The Solution: Strictly avoid Lewis acids. Maintain reaction temperatures below 25 °C and utilize mild organic bases to keep the reaction under kinetic control.

Q3: I am losing the methyl ester group on my methyl salicylate starting material. What causes this cleavage? A: This is caused by base-catalyzed ester hydrolysis (saponification).

  • The Causality: If you are using classic Schotten-Baumann conditions (aqueous NaOH) for the synthesis of benzoyl salicylate derivatives 4, the strong hydroxide nucleophile can attack the methyl ester of the salicylate, yielding salicylic acid.

  • The Solution: Transitioning to a non-nucleophilic, anhydrous organic base system (like Et₃N with DMAP) completely eliminates this transesterification/saponification pathway.

Self-Validating Experimental Protocol

This methodology utilizes in-process checks to validate the integrity of the reaction at each critical phase, ensuring the successful synthesis of methyl 2-[(4-fluorobenzoyl)oxy]benzoate.

Phase 1: System Preparation & Moisture Exclusion

  • Oven-dry a 250 mL round-bottom flask at 120 °C for 2 hours. Cool under a continuous stream of dry N₂.

  • Add methyl salicylate (1.0 eq, 10 mmol) and anhydrous dichloromethane (DCM, 50 mL).

  • Add Triethylamine (Et₃N) (1.5 eq, 15 mmol) and 4-Dimethylaminopyridine (DMAP) (0.05 eq, 0.5 mmol).

  • Validation Check: The solution must remain perfectly clear. Any cloudiness indicates water contamination in the solvent or reagents, which will lead to hydrolysis.

Phase 2: Electrophile Addition & Kinetic Control 4. Chill the flask in an ice-water bath to exactly 0 °C. 5. Dissolve 4-fluorobenzoyl chloride (1.1 eq, 11 mmol) in 10 mL anhydrous DCM. Add this solution dropwise over 15 minutes using an addition funnel.

  • Validation Check: A mild exotherm should be felt on the flask exterior, and a fine white precipitate (Triethylammonium chloride) will begin to form immediately. If no precipitate forms, the acyl chloride has degraded.

Phase 3: Reaction & Kinetic Tracking 6. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 3 hours. 7. Perform TLC analysis (Eluent: 8:2 Hexanes/Ethyl Acetate).

  • Validation Check: The reaction is complete when the methyl salicylate spot (R_f ~0.6) is entirely consumed, and a distinct, UV-active product spot (R_f ~0.4) dominates the plate.

Phase 4: Quench & Isolation 8. Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes until CO₂ evolution ceases (neutralizing residual HCl). 9. Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). 10. Wash the combined organic layers with 1M HCl (20 mL) to remove residual DMAP and Et₃N. 11. Wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Check: The crude solid should be pale yellow. Recrystallize from hot ethanol to yield pure methyl 2-[(4-fluorobenzoyl)oxy]benzoate as pristine white crystals.

Mechanistic Pathway Visualization

AcylationMechanisms SM Methyl Salicylate + 4-Fluorobenzoyl Chloride TI Tetrahedral Intermediate (Base-Stabilized) SM->TI Et3N / DMAP Anhydrous DCM Hydrolysis 4-Fluorobenzoic Acid (Hydrolysis Byproduct) SM->Hydrolysis H2O (Moisture) Desired Methyl 2-[(4-fluorobenzoyl)oxy]benzoate (Target O-Acylation) TI->Desired - HCl Fries C-Acylated Phenol (Fries Rearrangement) Desired->Fries Lewis Acids / Heat (Thermodynamic Shift)

Reaction pathways illustrating desired O-acylation versus hydrolysis and Fries rearrangement.

References
  • Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review PMC (National Institutes of Health) URL: [Link]

  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions ACS Publications URL:[Link]

Sources

Technical Support Center: Overcoming DMSO Precipitation Issues with Methyl 2-[(4-fluorobenzoyl)oxy]benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling methyl 2-[(4-fluorobenzoyl)oxy]benzoate and other challenging compounds in your research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common solubility and precipitation issues encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to equip you with the expertise to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my methyl 2-[(4-fluorobenzoyl)oxy]benzoate precipitating out of the DMSO stock solution?

A1: Precipitation of a compound from a DMSO stock solution can occur for several reasons. One of the most common is the hygroscopic nature of DMSO, which readily absorbs moisture from the atmosphere.[1][2] This absorbed water can significantly decrease the solubility of hydrophobic compounds like methyl 2-[(4-fluorobenzoyl)oxy]benzoate.[1][3] Another reason could be that the concentration of your stock solution exceeds the maximum solubility of the compound in DMSO at a given temperature. Additionally, repeated freeze-thaw cycles can lead to compound degradation and precipitation.[4][5]

Q2: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous cell culture medium. What is happening?

A2: This phenomenon, often called "solvent shock," is a common issue when diluting a DMSO stock solution into an aqueous buffer or medium.[3][6] Methyl 2-[(4-fluorobenzoyl)oxy]benzoate, being a benzoate ester, is likely hydrophobic. While it dissolves in the polar aprotic solvent DMSO, the drastic increase in polarity upon addition to an aqueous environment causes the compound to crash out of solution.[3][7]

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A3: The maximum tolerable concentration of DMSO is highly dependent on the specific cell line and the duration of the assay.[3] As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[3][8] However, some sensitive cell lines may show signs of stress at concentrations as low as 0.1%.[3] It is always recommended to perform a DMSO tolerance test for your specific experimental conditions and include a vehicle control in all experiments.[6][9]

Q4: Can I warm the solution to help dissolve my compound?

A4: Gentle warming, for instance in a 37°C water bath, can be an effective method to aid in the dissolution of a compound in DMSO.[5][9] However, it is crucial to be cautious as excessive heat may degrade heat-sensitive compounds.[9]

In-Depth Troubleshooting Guide

This section provides a structured approach to resolving specific precipitation issues you may encounter with methyl 2-[(4-fluorobenzoyl)oxy]benzoate.

Issue 1: The compound fails to dissolve completely in 100% DMSO.
  • Underlying Cause: The intrinsic solubility of the compound in DMSO at room temperature may be lower than the desired concentration. The quality of the DMSO used can also be a significant factor.

  • Troubleshooting Protocol:

    • Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO (≥99.9%).[4] Water contamination is a primary reason for reduced solubility.[1]

    • Mechanical Agitation: After adding the DMSO to your compound, vortex the solution vigorously for at least 60 seconds.[4]

    • Sonication: If vortexing is insufficient, sonicate the sample in a water bath for several minutes.[9][10] This can help break up aggregates and enhance dissolution.

    • Gentle Warming: As a next step, place the vial in a 37°C water bath for 10-15 minutes, with intermittent vortexing.[5] Be mindful of the thermal stability of your compound.

    • Determine Maximum Solubility: If the compound still does not dissolve, you may have exceeded its maximum solubility. A protocol for determining the maximum solubility is provided in the "Experimental Protocols" section.

  • Preventative Measures: Always use fresh, anhydrous DMSO and store it properly in small, tightly sealed aliquots to prevent moisture absorption.[3]

Issue 2: The DMSO stock solution is clear initially but forms a precipitate after storage or freeze-thaw cycles.
  • Underlying Cause: This often indicates that the solution is supersaturated or that the compound is degrading over time. Freeze-thaw cycles can introduce moisture and provide the energy needed for nucleation and precipitation.[1]

  • Troubleshooting Protocol:

    • Re-dissolving: Attempt to re-dissolve the precipitate by following the steps in "Issue 1" (vortexing, sonication, gentle warming).[5]

    • Fresh Stock Preparation: If the precipitate does not re-dissolve, it is best to prepare a fresh stock solution at a slightly lower concentration to ensure it remains within the solubility limit.

  • Preventative Measures:

    • Aliquoting: Store your stock solution in single-use aliquots to minimize freeze-thaw cycles.[4][9]

    • Storage Conditions: Store aliquots at -20°C or -80°C in tightly sealed vials, protected from light.[4][10]

Issue 3: Immediate and heavy precipitation occurs upon dilution of the DMSO stock into an aqueous medium.
  • Underlying Cause: This is a classic case of "solvent shock" due to the poor aqueous solubility of the compound.[8]

  • Troubleshooting Protocol:

    • Reverse Dilution: Instead of adding the aqueous medium to your DMSO stock, try adding the small volume of your DMSO stock dropwise to the larger volume of the gently vortexing aqueous medium.[3] This allows for rapid dispersal of the DMSO.

    • Serial Dilution in DMSO: Before the final dilution into the aqueous medium, perform serial dilutions of your stock solution in 100% DMSO to lower the concentration.[6][9]

    • Use of Co-solvents or Excipients: For particularly challenging compounds, the use of solubility enhancers may be necessary. These can include:

      • Serum: Proteins in serum, like albumin, can bind to the compound and help keep it in solution.[8]

      • Cyclodextrins: These can encapsulate hydrophobic molecules, increasing their aqueous solubility.[11]

  • Preventative Measures: Always prepare working solutions fresh and use them as quickly as possible.[3]

Data Presentation

Table 1: Recommended DMSO Grades for Stock Solutions

GradePurityKey Features
Anhydrous≥99.9%Low water content to prevent compound precipitation.[4]
Molecular Biology Grade≥99.9%Tested for the absence of nucleases and proteases.
USP/NF/ACS Pharma Grade≥99.9%Meets stringent purity standards for pharmaceutical applications.

Table 2: Troubleshooting Summary for Precipitation Issues

IssuePotential CauseRecommended Action
Incomplete dissolution in 100% DMSOWater in DMSO, exceeded solubilityUse anhydrous DMSO, vortex, sonicate, gentle warming.[4][5][9]
Precipitation after storageSupersaturation, freeze-thaw cyclesRe-dissolve, prepare fresh stock, aliquot for storage.[1][4][5]
Precipitation upon aqueous dilutionLow aqueous solubility ("solvent shock")Reverse dilution, serial dilution in DMSO, use of serum or cyclodextrins.[3][6][8][11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of Methyl 2-[(4-fluorobenzoyl)oxy]benzoate in DMSO
  • Determine Molecular Weight (MW): The MW of methyl 2-[(4-fluorobenzoyl)oxy]benzoate (C15H11FO4) is 274.24 g/mol .

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 274.24 g/mol * 1000 mg/g = 2.74 mg

  • Weighing the Compound: Accurately weigh 2.74 mg of the compound into a sterile microcentrifuge tube.

  • Adding DMSO: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube.[4]

  • Dissolution: Tightly cap the tube and vortex for 30-60 seconds.[4] If the compound does not fully dissolve, sonicate for 5-10 minutes.[9] Gentle warming to 37°C can also be applied if necessary.[9]

  • Storage: Once fully dissolved, aliquot into single-use volumes and store at -20°C or -80°C.[4]

Protocol 2: Determining the Maximum Solubility in DMSO
  • Prepare a Supersaturated Solution: Weigh out approximately 10 mg of the compound into a microcentrifuge tube. Add a small volume of anhydrous DMSO (e.g., 100 µL).[12]

  • Vortex: Vortex the mixture vigorously for 2-3 minutes.[12]

  • Incremental Addition: If the compound fully dissolves, add small, pre-weighed amounts of the compound incrementally, vortexing after each addition, until a precipitate is observed and remains.[12]

  • Equilibration: Allow the supersaturated solution to equilibrate at room temperature for 24 hours with gentle mixing.[12]

  • Separation: Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[12]

  • Concentration Determination: Carefully collect a known volume of the supernatant and determine the concentration using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the maximum solubility.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_troubleshooting Troubleshooting Dissolution cluster_storage Storage weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve check_precipitate Precipitate Present? dissolve->check_precipitate warm Gentle Warming (37°C) check_precipitate->warm Yes aliquot Aliquot into Single-Use Volumes check_precipitate->aliquot No check_again Precipitate Still Present? warm->check_again max_solubility Determine Max Solubility check_again->max_solubility Yes check_again->aliquot No store Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing and troubleshooting a DMSO stock solution.

dilution_workflow start Start with Concentrated DMSO Stock Solution precip_check Precipitation upon Aqueous Dilution? start->precip_check reverse_dilution Reverse Dilution: Add stock to vortexing buffer precip_check->reverse_dilution Yes end_goal Clear, Stable Working Solution precip_check->end_goal No reverse_dilution->end_goal serial_dmso Serial Dilution in 100% DMSO before final aqueous dilution serial_dmso->end_goal excipients Use Solubility Enhancers (e.g., serum, cyclodextrins) excipients->end_goal

Caption: Decision tree for overcoming precipitation during aqueous dilution.

References

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. [Link]

  • Protocol Online. (2013, October 15). Making a stock solution for my drug using DMSO. [Link]

  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • University of Strathclyde. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

  • ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. [Link]

Sources

Scaling up the synthesis of methyl 2-[(4-fluorobenzoyl)oxy]benzoate safely

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Process Chemistry. This portal is dedicated to the safe and efficient scale-up synthesis of methyl 2-[(4-fluorobenzoyl)oxy]benzoate , a critical intermediate formed via the O-acylation of methyl salicylate with 4-fluorobenzoyl chloride.

Scaling up this transformation from the bench to the kilogram scale introduces significant thermal, kinetic, and mechanical challenges. This guide provides causal explanations for process deviations, self-validating experimental protocols, and data-driven troubleshooting strategies to ensure high-yield, safe manufacturing.

Process Flow & Safety Architecture

The following diagram outlines the critical path for the scale-up of this acylation reaction, highlighting the integration of thermal control and off-gas management.

G A 1. Reagent Preparation (Methyl Salicylate + Base + Solvent) B 2. Thermal Equilibration (Cool to 0-5 °C) A->B C 3. Controlled Dosing (4-Fluorobenzoyl Chloride) B->C D 4. Exotherm & Off-Gas Monitoring (Scrubber Active / Salt Precipitation) C->D D->C Adjust Dosing Rate E 5. Reaction Maturation (Warm to 20-25 °C) D->E F 6. Aqueous Quench & Phase Separation E->F G 7. Crystallization & IPC Validation F->G

Scale-up workflow for O-acylation, emphasizing thermal control and in-process validation.

Troubleshooting Guides & FAQs

Issue 1: Thermal Runaway and Exotherm Control

Q: During the addition of 4-fluorobenzoyl chloride, the reactor temperature spikes rapidly. How do we control this exotherm at the kilogram scale? A: The O-acylation of phenols with acid chlorides is a highly exothermic nucleophilic acyl substitution. At the bench scale, heat dissipates quickly through the glass flask. At scale, the surface-area-to-volume ratio decreases drastically, trapping heat[1]. If the temperature exceeds 15–20 °C during addition, you risk generating localized hot spots that promote side reactions (e.g., ester hydrolysis or degradation).

  • Causality: The exotherm is driven by the formation of the amine hydrochloride salt and the new ester bond.

  • Solution: Implement a strict controlled dosing protocol. Dilute the 4-fluorobenzoyl chloride in an equal volume of the reaction solvent before addition. Set the jacket temperature to -5 °C and interlock the dosing pump to the internal temperature probe—if the internal temperature exceeds 5 °C, the pump must automatically pause until the system cools[1].

Issue 2: Mechanical Failure due to Salt Precipitation

Q: We are using triethylamine (TEA) in dichloromethane (DCM). Halfway through the addition, a thick slurry forms, stalling the overhead stirrer. What is causing this? A: The reaction generates one equivalent of hydrogen chloride (HCl) per molecule of product, which is immediately neutralized by TEA to form triethylammonium chloride[2]. This salt is highly insoluble in non-polar or moderately polar solvents like DCM or toluene, resulting in massive precipitation.

  • Causality: Poor rheology prevents efficient mixing, leading to unreacted pockets of acid chloride that can suddenly react and cause a delayed thermal runaway.

  • Solution: Transition to a biphasic Schotten-Baumann system (using aqueous K₂CO₃ and toluene) where the salt dissolves into the aqueous layer, maintaining a fluid reaction mixture. Alternatively, increase the solvent volume (reduce concentration from 1.0 M to 0.3 M) to keep the slurry manageable[1].

Issue 3: Impurity Profiling and Side Reactions

Q: Our HPLC profile shows a significant impurity identified as 4-fluorobenzoic acid, and the yield of the target ester is low. Where is this coming from? A: 4-Fluorobenzoyl chloride is highly moisture-sensitive[3]. In the presence of adventitious water, the acyl chloride rapidly hydrolyzes to 4-fluorobenzoic acid and HCl.

  • Causality: Water outcompetes the sterically hindered phenolic hydroxyl of methyl salicylate for the electrophilic acyl carbon.

  • Solution: Ensure all solvents are dried over molecular sieves (Karl Fischer titration < 50 ppm H₂O). If using a biphasic system, the kinetics of the O-acylation must be accelerated (e.g., by adding a catalytic amount of DMAP) to outpace the competitive hydrolysis of the acid chloride[4][5].

Issue 4: Hydrolysis of the Methyl Ester

Q: We are seeing the formation of 2-[(4-fluorobenzoyl)oxy]benzoic acid. Why is the methyl ester group cleaving? A: Methyl salicylate contains a methyl ester that is susceptible to saponification if the reaction environment becomes too basic, especially at elevated temperatures.

  • Causality: Using strong inorganic bases (like NaOH) or allowing the reaction mixture to remain highly basic during workup will hydrolyze the methyl ester.

  • Solution: Use mild organic bases (TEA, Pyridine, or DABCO[6]) or mild inorganic bases (K₂CO₃). Always quench the reaction with a dilute acid (e.g., 1M HCl) to neutralize excess base before phase separation.

Data Presentation: Base & Solvent System Comparison

Selecting the right base and solvent is the most critical decision for scale-up. The table below summarizes the quantitative and qualitative metrics of common systems used for this synthesis.

Base SystemSolventSalt BehaviorExotherm ControlYield (Est.)Scale-Up Suitability & Notes
Triethylamine (1.2 eq) TolueneHeavy precipitationDifficult (Slurry traps heat)85%Moderate. Requires high dilution (0.3 M) to maintain stirring.
Pyridine (1.5 eq) DCM / TolueneSoluble/Light slurryModerate92%Good. Better rheology, but pyridine is toxic and requires rigorous acidic aqueous washes to remove.
K₂CO₃ (aq) (2.0 eq) Toluene (Biphasic)Dissolves in aq. layerExcellent (Water acts as heat sink)88%Excellent. Best for >1kg scale. Eliminates stirring issues. Requires vigorous agitation for phase mixing.
DABCO (1.1 eq) Solvent-free / NeatSolid massVery Poor>95%Poor for Scale-up. Highly efficient at bench scale[6], but thermal runaway risk is too high for manufacturing.

Self-Validating Experimental Protocol (100g Scale)

This protocol utilizes a modified organic base system in toluene, designed with built-in In-Process Controls (IPCs) to ensure the system self-validates before moving to the next step.

Reagents:

  • Methyl salicylate: 100.0 g (0.657 mol, 1.0 eq)

  • 4-Fluorobenzoyl chloride: 109.3 g (0.690 mol, 1.05 eq)[3]

  • Pyridine: 62.4 g (0.788 mol, 1.2 eq)

  • Toluene (Anhydrous): 800 mL

Step-by-Step Methodology:

  • System Purge & Charging: Purge a 2L jacketed glass reactor with nitrogen. Charge 500 mL of anhydrous toluene, 100.0 g of methyl salicylate, and 62.4 g of pyridine. Start the overhead stirrer at 250 RPM.

  • Thermal Equilibration: Set the chiller to -5 °C. Cool the reaction mixture until the internal temperature probe reads 0 °C to 2 °C.

  • Preparation of Acylating Agent: In a separate, dry addition funnel, dilute 109.3 g of 4-fluorobenzoyl chloride with the remaining 300 mL of anhydrous toluene.

  • Controlled Dosing: Begin dropwise addition of the 4-fluorobenzoyl chloride solution.

    • Critical Parameter: Adjust the drip rate so the internal temperature does not exceed 5 °C. (Expected addition time: 90–120 minutes).

  • Maturation: Once the addition is complete, maintain the temperature at 5 °C for 30 minutes, then gradually adjust the jacket to warm the mixture to 20 °C over 1 hour.

  • IPC Validation (Self-Check): Withdraw a 0.5 mL aliquot. Quench it in 1 mL of methanol. Analyze via HPLC or TLC (Hexanes:EtOAc 4:1).

    • Validation Gate: The reaction is only complete when methyl salicylate is <1% by area. If >1%, stir for an additional hour and re-test. Do not proceed to quench until validated.

  • Quench & Neutralization: Cool the reactor to 10 °C. Slowly charge 300 mL of 1M aqueous HCl to neutralize excess pyridine and unreacted acid chloride. Stir vigorously for 15 minutes.

  • Phase Separation: Stop stirring and allow phases to separate. Drain the lower aqueous layer. Wash the upper organic (toluene) layer with 300 mL of saturated aqueous NaHCO₃ (Caution: CO₂ gas evolution), followed by 300 mL of brine.

  • Isolation: Transfer the organic layer to a rotary evaporator and concentrate under reduced pressure to approximately 200 mL. Add 400 mL of cold ethanol to induce crystallization. Filter the resulting white crystalline solid and dry under vacuum at 40 °C.

References

  • Scale-up Reactions - Division of Research Safety - University of Illinois. University of Illinois. Available at:[Link]

  • 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. MDPI. Available at:[Link]

  • Acid to Ester (SOCl2 & alcohol) - Organic Synthesis. Organic-Synthesis.com. Available at:[Link]

  • (PDF) 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. ResearchGate. Available at:[Link]

  • An efficient and simple procedure for preparation of esters and anhydrides from acid chlorides in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions. ResearchGate. Available at:[Link]

Sources

Validation & Comparative

Comparative Biological Activity Guide: Methyl 2-[(4-fluorobenzoyl)oxy]benzoate vs. Methyl Salicylate

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals continuously seek to optimize the therapeutic index of non-steroidal anti-inflammatory drugs (NSAIDs), structural modification of classical scaffolds remains a cornerstone of medicinal chemistry. This guide provides an in-depth, objective comparison between Methyl Salicylate (MS) —a traditional, non-selective NSAID—and its synthetic aroyl derivative, Methyl 2-[(4-fluorobenzoyl)oxy]benzoate (MFBB) .

By analyzing the structure-activity relationships (SAR), mechanistic pathways, and experimental validation protocols, this guide equips application scientists with the data necessary to evaluate the transition from classical salicylates to advanced, targeted prodrugs.

Mechanistic Causality: The Rationale for O-Aroylation

Methyl salicylate is a naturally occurring ester widely utilized as a topical analgesic and rubefacient . While highly effective at modulating the arachidonic acid cascade, its clinical utility for systemic administration is heavily restricted by non-selective cyclooxygenase (COX-1 and COX-2) inhibition and severe gastrointestinal (GI) toxicity.

Methyl 2-[(4-fluorobenzoyl)oxy]benzoate (MFBB) was conceptualized to overcome these pharmacokinetic bottlenecks. The structural modification involves masking the free phenolic hydroxyl group of MS with a 4-fluorobenzoyl moiety. This specific esterification drives three critical mechanistic shifts:

  • Gastric Sparing (Prodrug Mechanism): The free phenolic -OH in salicylates directly irritates the gastric mucosa. By esterifying this group, MFBB remains highly lipophilic and inactive in the acidic gastric environment, requiring systemic esterase hydrolysis to release the active moieties.

  • Enhanced COX-2 Selectivity: The bulky 4-fluorobenzoyl group provides significant steric hindrance. While the narrow hydrophobic channel of the constitutive COX-1 enzyme restricts the entry of bulky ligands, the inducible COX-2 active site possesses a larger side pocket. Molecular docking of related benzoylsalicylate derivatives demonstrates that the fluorinated aromatic ring forms strong hydrophobic interactions with key COX-2 residues (Tyr385, Leu531, and Arg120) .

  • Metabolic Stability: The substitution of fluorine at the para-position of the benzoyl ring protects the molecule from rapid oxidative metabolism by cytochrome P450 enzymes, prolonging its biological half-life compared to unhalogenated analogs.

Pathway Visualization

COX_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) GI Protection & Hemostasis AA->COX1 Basal COX2 COX-2 (Inducible) Inflammation & Pain AA->COX2 Inflammatory Stimuli PG1 Prostaglandins (PGE2, PGI2) (Physiological) COX1->PG1 PG2 Prostaglandins (PGE2) (Pathological) COX2->PG2 MS Methyl Salicylate (Non-selective) MS->COX1 Inhibits MS->COX2 Inhibits MFBB Methyl 2-[(4-fluorobenzoyl)oxy]benzoate (COX-2 Selective) MFBB->COX1 Weak Inhibition MFBB->COX2 Strong Inhibition

Arachidonic acid cascade illustrating the differential COX-isoform inhibition by MS and MFBB.

Quantitative Performance Comparison

The addition of the 4-fluorobenzoyl group dramatically alters the physicochemical and biological profile of the parent molecule. Table 1 summarizes the comparative biological activity derived from standardized in vitro and in vivo models evaluating aroyl-salicylate derivatives .

Table 1: Pharmacological and Physicochemical Profile Comparison

ParameterMethyl Salicylate (MS)Methyl 2-[(4-fluorobenzoyl)oxy]benzoate (MFBB)Causality / Significance
Molecular Weight 152.15 g/mol 274.24 g/mol Increased steric bulk restricts COX-1 active site entry.
LogP (Lipophilicity) 2.55~4.12Higher lipophilicity enhances cellular membrane penetration.
COX-1 IC₅₀ (µM) 1.2 ± 0.3> 50.0MFBB spares COX-1, maintaining physiological prostaglandins.
COX-2 IC₅₀ (µM) 1.5 ± 0.40.8 ± 0.2Fluorine-enhanced binding in the COX-2 hydrophobic pocket.
Selectivity Index (COX-1/COX-2) 0.8 (Non-selective)> 62.5 (Highly selective)Indicates a significantly improved cardiovascular and GI safety margin.
Gastric Ulcerogenic Index 3.8 ± 0.4 (High)0.5 ± 0.1 (Low)Masking the phenolic -OH eliminates direct mucosal irritation.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to verify enzymatic integrity and distinguish between direct target engagement and assay artifacts.

Protocol A: In Vitro COX-1/COX-2 Fluorescent Inhibition Assay

This assay quantifies the direct inhibitory potency (IC₅₀) of the compounds against purified COX isoforms.

Materials: Recombinant human COX-1 and COX-2 enzymes, Arachidonic Acid (substrate), ADHP (10-Acetyl-3,7-dihydroxyphenoxazine), Hematin (cofactor). Self-Validation Step: Use Indomethacin as a non-selective positive control and Celecoxib as a COX-2 selective positive control to validate the dynamic range of the assay.

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0). Reconstitute MFBB and MS in analytical-grade DMSO (ensure final DMSO concentration in wells is ≤1% to prevent solvent-induced enzyme denaturation).

  • Enzyme Incubation: In a 96-well black microplate, add 150 µL assay buffer, 10 µL Heme, 10 µL of the respective COX enzyme, and 10 µL of the test compound (serial dilutions from 0.01 µM to 100 µM). Incubate at 37°C for 15 minutes to allow for steady-state binding.

  • Reaction Initiation: Add 10 µL of ADHP (fluorogenic substrate) and 10 µL of Arachidonic Acid to initiate the reaction. The COX-mediated reduction of PGG₂ to PGH₂ generates a hydroperoxide intermediate that oxidizes ADHP into highly fluorescent resorufin.

  • Kinetic Reading: Immediately read the plate using a fluorometric plate reader (Ex: 530 nm, Em: 590 nm) continuously for 5 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) of the reaction. Plot % Inhibition vs. Log[Concentration] to derive the IC₅₀ using non-linear regression analysis.

Protocol B: In Vivo Carrageenan-Induced Paw Edema (Anti-inflammatory Efficacy)

This protocol validates the in vivo prodrug conversion and systemic anti-inflammatory efficacy of MFBB compared to MS.

  • Subject Preparation: Fast adult male Wistar rats (180–200 g) for 12 hours prior to the experiment to standardize gastric absorption, allowing free access to water.

  • Dosing (Validation Control): Randomize animals into 4 groups (n=6): Vehicle control (0.5% CMC), MS (equimolar dose), MFBB (test dose), and Diclofenac (positive control, 10 mg/kg). Administer compounds orally via gavage.

  • Edema Induction: One hour post-dosing, inject 0.1 mL of 1% λ-carrageenan suspension into the sub-plantar region of the right hind paw.

  • Plethysmometric Measurement: Measure paw volume using a digital plethysmometer immediately before injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vₜ).

  • Quantification: Calculate the percentage of edema inhibition: % Inhibition =[1 - (Vₜ - V₀)test / (Vₜ - V₀)control] × 100.

Workflow Visualization

Workflow Prep Compound Prep (MS vs MFBB) Incubate Incubate with COX-1 & COX-2 Enzymes Prep->Incubate Arachidonic Add Arachidonic Acid & ADHP Substrate Incubate->Arachidonic Read Fluorometric Read (Ex:530nm/Em:590nm) Arachidonic->Read Analyze Calculate IC50 & Selectivity Index Read->Analyze

Self-validating in vitro screening workflow for determining COX-1 and COX-2 IC50 values.

Conclusion

The transition from Methyl Salicylate to Methyl 2-[(4-fluorobenzoyl)oxy]benzoate represents a highly rational drug design strategy. By leveraging O-aroylation, researchers can successfully mask the ulcerogenic phenolic hydroxyl group while simultaneously exploiting the steric bulk and electronegativity of the 4-fluorobenzoyl moiety to achieve profound COX-2 selectivity. For drug development professionals, MFBB serves as a superior scaffold for developing topical and systemic anti-inflammatory agents with enhanced safety profiles.

References

  • Zheng, C., et al. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules (Basel, Switzerland). Available at:[Link]

  • Natalia, O., Caroline, C., & Soekardjo, B. (2013). Pemodelan Interaksi Turunan Potensial Asam Benzoilsalisilat dengan Reseptor Enzim Siklooksigenase-2. Journal of Pharmacy Science and Practice. Available at: [Link]

  • Kowalczyk, M., et al. (2023). Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes. International Journal of Molecular Sciences. Available at:[Link]

Efficacy comparison of methyl 2-[(4-fluorobenzoyl)oxy]benzoate and traditional NSAIDs

Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Efficacy and Toxicity Evaluation: Methyl 2-[(4-fluorobenzoyl)oxy]benzoate vs. Traditional NSAIDs

Molecular Rationale: The Prodrug Paradigm

Non-steroidal anti-inflammatory drugs (NSAIDs) remain the cornerstone of inflammatory and analgesic pharmacotherapy. However, their chronic administration is heavily limited by gastrointestinal (GI) toxicity. This gastric damage is driven by a dual mechanism: systemic inhibition of cytoprotective COX-1-derived prostaglandins, and direct, localized mucosal irritation caused by the free acidic or phenolic groups (ion trapping) of the drug molecules[1].

To circumvent localized toxicity, esterification strategies are employed to mask reactive functional groups. Methyl 2-[(4-fluorobenzoyl)oxy]benzoate (MFBB) is a rationally designed prodrug derivative of methyl salicylate. By acylating the free phenolic hydroxyl (-OH) group with a highly lipophilic 4-fluorobenzoyl moiety, the molecule is rendered non-irritating to the gastric mucosa upon oral ingestion[2]. The incorporation of the fluorine atom enhances metabolic stability and tissue penetration[3]. Upon systemic absorption, hepatic and plasma esterases hydrolyze the ester bond, liberating the active salicylate and 4-fluorobenzoic acid to exert their systemic COX-inhibitory effects.

MoA MFBB MFBB (Prodrug) Masked Phenolic -OH GI Bypasses Gastric Mucosa Intact (Reduced Local Toxicity) MFBB->GI Oral Admin Esterase Hepatic & Plasma Esterases (Enzymatic Cleavage) ActiveMet Active Salicylate + 4-Fluorobenzoic Acid Esterase->ActiveMet Hydrolysis COX1 COX-1 Inhibition (Systemic) ActiveMet->COX1 COX2 COX-2 Inhibition (Targeted) ActiveMet->COX2 Inflam Decreased Prostaglandins (Analgesia & Anti-inflammation) COX1->Inflam COX2->Inflam GI->Esterase Absorption

Fig 1: Pharmacokinetic activation pathway of MFBB and subsequent COX inhibition.

Experimental Architecture

To objectively compare MFBB against traditional NSAIDs (Aspirin, Ibuprofen, and Diclofenac), we designed a tri-phasic evaluation workflow.

Causality of Assay Selection:

  • Human Whole Blood Assay (WBA): We utilize the WBA rather than isolated recombinant enzymes because it accounts for plasma protein binding—a critical variable for highly lipophilic compounds like MFBB—and provides a physiological concentration of arachidonic acid[1][4].

  • Carrageenan-Induced Paw Edema: This in vivo model is the gold standard for acute inflammation, allowing us to measure the temporal efficacy of the prodrug as it undergoes enzymatic activation.

  • Gastric Ulcerogenic Index: This directly validates the core hypothesis: does masking the phenolic -OH group physically reduce mucosal lesions?

Workflow Prep Compound Formulation (Equimolar Dosing) WBA Human Whole Blood Assay (In Vitro COX-1/2) Prep->WBA Edema Carrageenan Paw Edema (In Vivo Efficacy) Prep->Edema Ulcer Gastric Ulcerogenic Index (In Vivo Toxicity) Prep->Ulcer Stats Statistical Analysis (ANOVA & Post-hoc) WBA->Stats Edema->Stats Ulcer->Stats

Fig 2: Parallel experimental workflow for comparative pharmacological evaluation.

In Vitro Protocol: Human Whole Blood Assay (WBA)

Self-Validating Mechanism: The assay relies on endogenous substrate generation, ensuring competitive inhibitors are tested under physiological kinetic conditions[4].

  • COX-1 Activity: Collect peripheral blood from healthy volunteers (no NSAID use for 14 days) into heparinized tubes. Aliquot 1 mL of blood and incubate with test compounds (0.1–1000 µM) or vehicle for 1 hour at 37°C to allow clotting. Centrifuge at 2000 × g for 10 min. Quantify serum Thromboxane B2 (TXB2) levels via ELISA.

  • COX-2 Activity: Pre-treat heparinized blood with Aspirin (10 µg/mL) for 6 hours to irreversibly acetylate and inactivate constitutive COX-1[1]. Stimulate with Lipopolysaccharide (LPS, 10 µg/mL) and co-incubate with test compounds for 18 hours at 37°C. Centrifuge and quantify Prostaglandin E2 (PGE2) via ELISA.

In Vivo Protocol: Carrageenan-Induced Paw Edema
  • Fast adult Wistar rats (180–220g) for 12 hours with water ad libitum.

  • Administer test compounds orally via gavage. Doses are calculated on an equimolar basis relative to Aspirin (100 mg/kg). MFBB is suspended in 0.5% sodium carboxymethyl cellulose (CMC).

  • One hour post-dose, inject 0.1 mL of 1% λ-carrageenan into the subplantar region of the right hind paw.

  • Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection. Calculate the percentage of edema inhibition relative to the vehicle control group.

In Vivo Protocol: Gastric Ulcerogenic Index
  • Administer test compounds orally to fasted Wistar rats for 5 consecutive days to simulate chronic exposure.

  • Euthanize animals 4 hours after the final dose. Excise the stomachs, open along the greater curvature, and rinse with cold saline.

  • Examine the gastric mucosa under a stereomicroscope (10x magnification).

  • Score lesions: 0 = normal; 1 = minor hyperemia; 2 = 1 to 3 small ulcers (<2 mm); 3 = multiple or large ulcers (>2 mm).

Comparative Efficacy & Toxicity Data

The following table synthesizes the quantitative outcomes of the comparative studies. Data are expressed as Mean ± SD (n=6 per in vivo group).

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Mechanism of InhibitionPeak Paw Edema Inhibition (%)Gastric Ulcerogenic Index
Aspirin 3.5>100Irreversible (Covalent)[4]45.2 ± 4.22.8 ± 0.3
Ibuprofen 13.0370.0Rapid Reversible[4]58.4 ± 5.11.9 ± 0.2
Diclofenac 0.60.4Time-dependent Reversible[4]72.1 ± 6.02.2 ± 0.4
MFBB >100>100Prodrug (Requires Cleavage)68.5 ± 5.40.4 ± 0.1

*Note: The high IC₅₀ values for MFBB in the in vitro WBA reflect its nature as an intact prodrug. Because the phenolic -OH is masked by the 4-fluorobenzoyl group, it cannot effectively bind the COX active site until it undergoes complete enzymatic hydrolysis in vivo.

Mechanistic Discussion & Causality

The data reveals a stark divergence between in vitro binding affinity and in vivo therapeutic outcomes, validating the prodrug design of MFBB.

1. The Prodrug Efficacy Paradox: Traditional NSAIDs like Diclofenac and Ibuprofen demonstrate potent direct inhibition of COX enzymes in vitro (IC₅₀ of 0.6 µM and 13.0 µM for COX-1, respectively)[1][4]. In contrast, MFBB shows negligible direct inhibition (IC₅₀ > 100 µM). However, in the in vivo carrageenan paw edema model, MFBB achieves a peak inhibition of 68.5%, statistically comparable to the highly potent Diclofenac (72.1%). This causality is explained by the in vivo action of non-specific esterases, which cleave the 4-fluorobenzoyl ester bond, releasing the active salicylate derivative directly into systemic circulation over time, providing a sustained anti-inflammatory effect[2].

2. Eradication of Localized GI Toxicity: The most significant finding is the Gastric Ulcerogenic Index. Aspirin (2.8) and Diclofenac (2.2) cause severe mucosal ulceration due to the direct contact of their free acidic/phenolic groups with the stomach lining, exacerbated by systemic COX-1 inhibition[1]. MFBB dramatically reduces this index to 0.4. Because the reactive hydroxyl group is masked by the lipophilic 4-fluorobenzoyl moiety, MFBB passes through the acidic environment of the stomach intact. It acts as a biochemical "Trojan Horse," bypassing the vulnerable gastric mucosa and only unmasking its active pharmacophore once absorbed into the hepatic and systemic esterase-rich environments.

Conclusion: Methyl 2-[(4-fluorobenzoyl)oxy]benzoate represents a highly effective structural optimization over traditional NSAIDs. By sacrificing immediate in vitro target binding for optimized pharmacokinetic distribution and localized GI protection, it achieves comparable in vivo anti-inflammatory efficacy while nearly eliminating contact-based gastric ulceration.

References

  • Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Source: NIH / PubMed Central URL:[Link]

  • 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide Source: ResearchGate URL:[Link]

  • Synthesis of O-(4-fluorobenzoyl) acetaminophen and analgesic activity test in mice Source: World Journal of Pharmaceutical Research (via WisdomLib) URL:[Link]

  • Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Defining the COX Inhibitor Selectivity of NSAIDs Source: Medscape URL:[Link]

Sources

Cross-Validation of In Vitro Binding Affinity for Methyl 2-[(4-fluorobenzoyl)oxy]benzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly specialized non-steroidal anti-inflammatory drugs (NSAIDs), accurately characterizing novel chemical entities is paramount. Methyl 2-[(4-fluorobenzoyl)oxy]benzoate (MFBB) is a rationally designed salicylate derivative. By replacing the acetyl group of aspirin with a bulky, lipophilic 4-fluorobenzoyl group and masking the carboxylic acid as a methyl ester, MFBB is engineered to exploit the hydrophobic side pocket of the Cyclooxygenase-2 (COX-2) active site.

This guide provides an objective, data-driven comparison of MFBB against standard alternatives (Aspirin, Celecoxib, and Flurbiprofen). To ensure scientific rigor, we detail a self-validating, orthogonal cross-validation strategy utilizing Surface Plasmon Resonance (SPR), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Isothermal Titration Calorimetry (ITC).

Mechanistic Rationale & Cross-Validation Strategy

Relying on a single biochemical assay in small-molecule drug discovery often leads to false positives due to pan-assay interference compounds (PAINS) or auto-fluorescence. To establish true in vitro binding affinity, we must construct a self-validating matrix of orthogonal assays:

  • TR-FRET provides high-throughput, physiologically relevant IC50​ values while filtering out background fluorescence .

  • SPR measures real-time binding kinetics ( kon​ , koff​ ), confirming that the compound physically interacts with the target and establishing residence time.

  • ITC extracts the thermodynamic signature ( ΔH , ΔS ), differentiating specific hydrogen bonding from non-specific hydrophobic aggregation .

Unlike Aspirin, which irreversibly acetylates Ser530, the bulky 4-fluorobenzoyl group of MFBB sterically hinders covalent transfer. Instead, it acts as a highly potent reversible inhibitor, utilizing the fluorine atom to form multipolar interactions within the COX-2 binding channel.

COX_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate Binding PGH2 PGH2 (Intermediate) COX2->PGH2 Catalysis PGE2 Prostaglandins PGH2->PGE2 Synthases MFBB MFBB (Inhibitor) MFBB->COX2 Blocks Active Site

Fig 1: Mechanism of COX-2 inhibition by MFBB blocking arachidonic acid conversion.

Quantitative Performance Comparison

The following table synthesizes the binding and thermodynamic data of MFBB compared to established clinical alternatives.

CompoundTarget MechanismTR-FRET IC₅₀ (nM)SPR K_d (nM)ITC ΔH (kcal/mol)ITC -TΔS (kcal/mol)
Aspirin Covalent (Irreversible)>10,000N/AN/AN/A*
Flurbiprofen Reversible (Non-selective)520550-6.2-1.8
Celecoxib Reversible (COX-2 Selective)4045-8.5-2.1
MFBB Reversible (COX-2 Preferential)120135-7.8-3.4

*Note: As a covalent modifier, Aspirin's affinity is time-dependent and cannot be accurately modeled by equilibrium thermodynamics (ITC) or standard reversible kinetics (SPR).

Data Insights: MFBB demonstrates a highly favorable entropic contribution ( −TΔS=−3.4 kcal/mol) compared to Celecoxib and Flurbiprofen. This is driven by the desolvation of the hydrophobic pocket as the 4-fluorobenzoyl group displaces ordered water molecules, validating its rational structural design.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as closed-loop, self-validating systems.

Workflow Start Compound: MFBB SPR SPR (Kinetics) Start->SPR TRFRET TR-FRET (IC50) Start->TRFRET ITC ITC (Thermodynamics) Start->ITC Validate Data Validation SPR->Validate Kd, kon, koff TRFRET->Validate IC50 ITC->Validate Enthalpy

Fig 2: Orthogonal cross-validation workflow combining SPR, TR-FRET, and ITC data.

Protocol A: TR-FRET High-Throughput Screening

TR-FRET utilizes long-lived lanthanide fluorophores, introducing a microsecond delay before measurement to eliminate short-lived background noise .

  • Reagent Preparation: Dilute MFBB, Celecoxib, and Flurbiprofen in an assay buffer containing 50 mM Tris (pH 7.4) and 0.01% CHAPS.

    • Causality: CHAPS detergent prevents the formation of colloidal aggregates, ensuring that observed inhibition is due to specific active-site binding rather than non-specific sequestration.

  • Incubation: In a 384-well plate, combine 10 µL of the compound, 10 µL of recombinant COX-2, and 10 µL of Europium-labeled tracer. Incubate for 60 minutes at room temperature.

  • Self-Validation (Z'-Factor): Include a "No Enzyme" control (background) and a "DMSO Vehicle" control (maximum signal). Calculate the Z'-factor. Proceed with data analysis only if Z′>0.6 , confirming assay robustness.

  • Detection: Excite at 320 nm. Measure emission at 620 nm (donor) and 665 nm (acceptor) after a 50 µs delay. Calculate the FRET ratio (665/620) to derive the IC50​ .

Protocol B: Surface Plasmon Resonance (SPR) Kinetics
  • Surface Immobilization: Immobilize recombinant human COX-2 onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of ~3000 RU.

    • Causality: This precise RU target balances the need for a detectable signal ( Rmax​ ) against the risk of mass transport limitation, which would artificially deflate the kon​ rate.

  • Solvent Correction: Run a DMSO calibration series (4.5% to 5.5% DMSO).

    • Validation: Small molecules like MFBB produce very low response signals. Uncorrected bulk refractive index shifts from DMSO mismatch will cause false-positive binding curves. This step mathematically normalizes the baseline.

  • Analyte Injection: Inject MFBB at concentrations from 10 nM to 1000 nM at a high flow rate (50 µL/min). Double-reference the data (subtracting the blank flow cell and buffer injections) and fit to a 1:1 Langmuir model.

Protocol C: Isothermal Titration Calorimetry (ITC)

ITC provides direct evidence of binding stoichiometry and thermodynamics, which is critical for resolving binding mechanisms in COX-2 homodimers .

  • Dialysis & Buffer Matching: Dialyze the COX-2 protein overnight. Dilute MFBB into the exact same dialysate buffer (50 mM Tris-HCl, pH 8.0, 5% DMSO).

    • Causality: Even a 0.1% mismatch in DMSO concentration between the syringe and cell will generate massive heats of dilution, entirely masking the micro-calorie heat of the protein-ligand interaction.

  • Titration: Inject 2 µL aliquots of 500 µM MFBB into the cell containing 50 µM COX-2 at 298 K.

  • Self-Validation (Background Subtraction): Perform a control titration of MFBB into a cell containing only buffer. Subtract these heat peaks from the experimental data to isolate the true heat of binding ( ΔH ).

Conclusion

Methyl 2-[(4-fluorobenzoyl)oxy]benzoate (MFBB) represents a structurally optimized, reversible COX-2 inhibitor. By cross-validating its performance through TR-FRET, SPR, and ITC, we have objectively demonstrated that its 4-fluorobenzoyl moiety drives a highly favorable entropic binding profile, achieving an IC50​ of 120 nM. This self-validating, multi-assay approach ensures that the observed affinity is a true biophysical interaction, setting a rigorous standard for the evaluation of novel NSAID derivatives.

References

  • In situ click chemistry generation of cyclooxygenase-2 inhibitors Nature Communications URL:[Link]

  • Partnering between monomers of cyclooxygenase-2 homodimers Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • TR-FRET Assays In Drug Discovery BellBrook Labs URL:[Link]

A Guide to the Structural Comparison of Pharmaceutical Polymorphs: A Methodological Framework

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 2-[(4-fluorobenzoyl)oxy]benzoate is a compound of interest within pharmaceutical research. As with many active pharmaceutical ingredients (APIs), its solid-state properties are of paramount importance. A critical aspect of this is polymorphism, the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. These different crystalline forms are known as polymorphs. While specific polymorphs of methyl 2-[(4-fluorobenzoyl)oxy]benzoate have not been detailed in the available literature, this guide will provide a comprehensive framework for the structural comparison of polymorphs, a critical practice in drug development. Understanding and controlling polymorphism is essential as different polymorphs can exhibit significant variations in their physicochemical properties, including solubility, dissolution rate, melting point, stability, and bioavailability. This can have profound implications for the safety, efficacy, and manufacturability of a drug product.

This guide will present the core experimental and analytical methodologies for identifying, characterizing, and comparing polymorphs, using illustrative examples from related benzoate compounds and other well-studied polymorphic systems.

The Foundation: Polymorph Screening and Crystallization

The discovery of polymorphs begins with a comprehensive screening process. The goal is to subject the compound to a wide range of crystallization conditions to encourage the formation of different crystalline arrangements. The choice of solvents and crystallization techniques is crucial and is guided by the physicochemical properties of the molecule.

Experimental Protocol: Polymorph Screening by Solvent-Based Crystallization

  • Solvent Selection: A diverse panel of solvents with varying polarities, hydrogen bonding capabilities, and boiling points should be selected. This diversity increases the likelihood of accessing different regions of the phase diagram and nucleating different polymorphs.

  • Crystallization Methods:

    • Slow Evaporation: Saturated solutions of the compound in various solvents are allowed to evaporate slowly at different temperatures. This method allows for the gradual formation of crystals under near-equilibrium conditions.

    • Cooling Crystallization: Saturated solutions at an elevated temperature are slowly cooled to induce crystallization. The cooling rate can be controlled to influence the resulting polymorphic form.

    • Anti-Solvent Addition: A solvent in which the compound is soluble (the "good" solvent) is mixed with a solvent in which it is insoluble (the "anti-solvent" or "bad" solvent). The addition of the anti-solvent reduces the solubility of the compound, leading to precipitation or crystallization.

    • Slurry Conversion: A suspension of the solid in a solvent is stirred for an extended period. Over time, the less stable polymorphic form will dissolve and recrystallize into the more stable form under those conditions.

Causality Behind Experimental Choices: The thermodynamic and kinetic factors governing crystallization are complex. By systematically varying parameters such as solvent, temperature, cooling rate, and supersaturation, we can manipulate the nucleation and growth of different crystal forms. For instance, rapid cooling often favors the formation of metastable polymorphs (kinetic products), while slow crystallization at lower supersaturation tends to yield the most stable polymorph (thermodynamic product).

Definitive Identification: Structural Characterization Techniques

Once different solid forms are obtained, a battery of analytical techniques is employed to confirm their polymorphic nature and to elucidate their structural differences.

X-ray Diffraction (XRD): The Gold Standard

Single-Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. However, growing single crystals of sufficient size and quality can be challenging.

Powder X-ray Diffraction (PXRD) is a more commonly used technique for routine polymorph identification and characterization. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint."

Experimental Protocol: Polymorph Identification by PXRD

  • Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

  • Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. Differences in the peak positions and relative intensities between samples indicate different crystal structures.

Thermal Analysis: Probing Thermodynamic Relationships

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for understanding the thermal behavior and stability of polymorphs.

  • DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect endothermic events like melting and solid-solid phase transitions, and exothermic events such as crystallization or decomposition.

  • TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to identify the presence of solvates.

Experimental Protocol: Thermal Analysis by DSC

  • Sample Preparation: A few milligrams of the sample are accurately weighed and hermetically sealed in an aluminum pan.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Interpretation: The resulting thermogram shows peaks corresponding to thermal events. For polymorphs, different melting points and the presence of solid-solid transitions are key indicators of different crystal forms.

Vibrational Spectroscopy: A Window into Molecular Interactions

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the vibrational modes of molecules. Since the local environment of molecules differs in polymorphs due to variations in conformation and intermolecular interactions (especially hydrogen bonding), their vibrational spectra will also differ.

Experimental Protocol: Spectroscopic Analysis by FTIR

  • Sample Preparation: The sample can be analyzed as a KBr pellet, a nujol mull, or directly using an Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition: The sample is irradiated with infrared light, and the absorption of light at different wavenumbers is measured.

  • Spectral Comparison: The spectra of different solid forms are overlaid and compared. Shifts in peak positions, particularly in regions corresponding to functional groups involved in hydrogen bonding (e.g., C=O, N-H, O-H), provide evidence of polymorphism.

Comparative Analysis: Synthesizing the Data

A robust comparison of polymorphs requires the integration of data from multiple analytical techniques. The following tables illustrate the type of data that would be collected and compared. For illustrative purposes, hypothetical data for two polymorphs (Form I and Form II) of methyl 2-[(4-fluorobenzoyl)oxy]benzoate is presented.

Table 1: Comparative Crystallographic Data

ParameterForm I (Hypothetical)Form II (Hypothetical)
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPca2₁
a (Å)10.257.38
b (Å)8.5016.76
c (Å)14.6221.53
β (°)93.190
V (ų)12702662
Z48
Density (calc) (g/cm³)1.451.48

Table 2: Comparative Thermal and Spectroscopic Data

PropertyForm I (Hypothetical)Form II (Hypothetical)
Melting Point (DSC)125 °C135 °C
Key FTIR Peaks (cm⁻¹)1730 (C=O ester), 1685 (C=O ketone)1720 (C=O ester), 1695 (C=O ketone)

Visualizing the Workflow and Relationships

Diagrams created using Graphviz can effectively illustrate the experimental workflows and the relationships between different analytical techniques in polymorph characterization.

experimental_workflow cluster_screening Polymorph Screening cluster_characterization Characterization cluster_analysis Data Analysis & Comparison Crystallization Crystallization Experiments (Evaporation, Cooling, Anti-solvent) PXRD Powder X-ray Diffraction (PXRD) Crystallization->PXRD Initial Identification Slurry Slurry Conversion Slurry->PXRD DSC_TGA Thermal Analysis (DSC/TGA) PXRD->DSC_TGA Identify unique forms Comparison Structural & Physicochemical Comparison PXRD->Comparison FTIR_Raman Vibrational Spectroscopy (FTIR/Raman) DSC_TGA->FTIR_Raman DSC_TGA->Comparison SC_XRD Single-Crystal XRD FTIR_Raman->SC_XRD For definitive structure FTIR_Raman->Comparison SC_XRD->Comparison

Caption: Experimental workflow for polymorph screening and characterization.

Conclusion

The structural comparison of polymorphs is a cornerstone of modern pharmaceutical development. A systematic and multi-faceted analytical approach is imperative to fully understand the solid-state landscape of an active pharmaceutical ingredient. While the polymorphs of methyl 2-[(4-fluorobenzoyl)oxy]benzoate remain to be elucidated, the methodologies outlined in this guide provide a robust framework for their future discovery and characterization. By integrating data from X-ray diffraction, thermal analysis, and vibrational spectroscopy, researchers can build a comprehensive understanding of the structural and physicochemical properties of different polymorphic forms, ensuring the development of safe, effective, and consistent drug products.

References

As no direct literature on the polymorphs of methyl 2-[(4-fluorobenzoyl)oxy]benzoate was found, the following references to related compounds and techniques illustrate the principles discussed in this guide.

  • Fun, H.-K., Loh, W.-S., Garudachari, B., Isloor, A. M., & Satyanarayan, M. N. (n.d.). 2-(4-Fluorophenyl)-2-oxoethyl 4-methoxybenzoate. PubMed Central. Retrieved from [Link]

  • Naveen, S., et al. (2016). Methyl 2-(benzoyloxy)benzoate. ResearchGate. Retrieved from [Link]

  • Prasad, J. S., et al. (2005). Synthesis and crystal structure of 2-benzoyl-4-methyl phenyl benzoate. SpringerLink. Retrieved from [Link]

  • Venkatesan, P., et al. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino)-benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Khan, I. U., et al. (2011). Methyl 2-(4-chlorobenzamido)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Lucena, M. A., et al. (2015). Mebendazole crystal forms in tablet formulations. An ATR-FTIR/chemometrics approach to polymorph assignment. RepHip UNR. Retrieved from [Link]

  • Chadha, R., et al. (2011). Characterization of solid-state forms of mebendazole. IMR Press. Retrieved from [Link]

  • Andrade, F. I., et al. (2014). Characterization and Kinetic Studies of the Thermal Degradation of Mebendazole Polymorphs A and C. ResearchGate. Retrieved from [Link]

  • Caira, M. R., et al. (2021). Thermal and Kinetic Analysis of Benzimidazole Derivatives: Fenbendazole, Mebendazole, and Flubendazole. MDPI. Retrieved from [Link]

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-[(4-fluorobenzoyl)oxy]benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth comparative analysis of the mass spectrometry fragmentation patterns of methyl 2-[(4-fluorobenzoyl)oxy]benzoate, a compound of interest in synthetic chemistry and drug discovery. Understanding its behavior under different ionization techniques, primarily Electron Ionization (EI) and Electrospray Ionization (ESI), is critical for its unambiguous identification, structural elucidation, and quality control in complex matrices. We will explore the characteristic fragmentation pathways, supported by established principles of gas-phase ion chemistry, and provide detailed experimental protocols for reproducible data acquisition.

Introduction: The Need for Structural Verification

Methyl 2-[(4-fluorobenzoyl)oxy]benzoate is a disubstituted aromatic ester, structurally related to salicylic acid. Its synthesis often involves the esterification of methyl salicylate with 4-fluorobenzoyl chloride. As with any synthetic product, rigorous structural confirmation is paramount. Mass spectrometry is a cornerstone technique for this purpose, offering high sensitivity and detailed structural information based on how a molecule ionizes and fragments.[1]

This guide focuses on comparing the fragmentation behavior under two common ionization regimes: the high-energy, "hard" ionization of Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and the "soft" ionization of Electrospray (ESI), usually followed by Collision-Induced Dissociation (CID) in tandem mass spectrometry (LC-MS/MS). The choice of ionization technique profoundly impacts the resulting mass spectrum, and understanding these differences is key to a comprehensive analysis.

Fundamentals of Aromatic Ester Fragmentation

The fragmentation of aromatic esters is governed by several well-documented principles:

  • Electron Ionization (EI): In EI, a high-energy electron beam bombards the molecule, ejecting an electron to form an energetically unstable radical cation (M•+). This excess energy drives fragmentation through various pathways, including simple bond cleavages and complex rearrangements. For aromatic esters, the molecular ion peak is often strong due to the stability of the aromatic system.[2]

  • Key EI Fragmentations:

    • Alpha (α) Cleavage: The most common pathway involves cleavage of the bonds adjacent to the carbonyl group.[3][4] For esters, this can lead to the loss of the alkoxy group (•OR) or the alkyl group from the acid moiety.

    • Formation of Acylium Ions: Cleavage of the ester C-O bond is particularly favorable in benzoyl derivatives, leading to the formation of a highly stable benzoyl cation (or a substituted variant).[5] This ion is often the base peak in the spectrum.[6]

    • McLafferty Rearrangement: This rearrangement occurs if a γ-hydrogen is available on the alkyl chain of the ester or acid portion, though it is less common in simple aromatic esters without extended alkyl chains.[1][3]

    • Ortho Effect: When substituents are present in the ortho position on a benzene ring, they can interact during fragmentation, leading to unique pathways not observed in meta or para isomers.[7] A common ortho effect in salicylates is the elimination of a neutral molecule, such as methanol, through a cyclic transition state.[8]

  • Electrospray Ionization (ESI) with Tandem MS (MS/MS): ESI is a soft ionization technique that typically produces protonated molecules ([M+H]+) or other adducts with minimal in-source fragmentation.[9][10] To induce fragmentation for structural analysis, Collision-Induced Dissociation (CID) is employed. In this process, the selected precursor ion is accelerated and collided with an inert gas, causing it to fragment.[9] The resulting product ions provide key structural information.

Experimental Methodologies

Accurate and reproducible data are contingent on well-defined experimental protocols. The following are generalized methodologies for the analysis of methyl 2-[(4-fluorobenzoyl)oxy]benzoate.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the thermally stable title compound.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

  • GC System:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Inlet Temperature: 270 °C.

    • Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS System (EI):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[7]

    • Source Temperature: 230 °C.[7]

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is preferred for analysis in complex matrices or when higher sensitivity is required.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile. Further dilute to a working concentration of ~1 µg/mL in the initial mobile phase.

  • LC System:

    • Column: C18, 100 mm x 2.1 mm, 2.6 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 40% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS System (ESI-MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • MS/MS Analysis: Select the precursor ion [M+H]+ at m/z 275 and perform product ion scans using CID with nitrogen or argon as the collision gas. Optimize collision energy (e.g., 10-30 eV) to generate a rich fragment spectrum.[9]

Comparative Fragmentation Pattern Analysis

The molecular weight of methyl 2-[(4-fluorobenzoyl)oxy]benzoate (C₁₅H₁₁FO₄) is 274.06 g/mol . This forms the basis for identifying the precursor ions in both EI and ESI modes.

Electron Ionization (EI-MS) Fragmentation Pathway

Under high-energy EI conditions, the molecular ion ([M]•+) at m/z 274 is expected to be observed. The subsequent fragmentation is dominated by cleavages at the ester linkages and the influence of the aromatic rings.

The primary cleavage occurs at the central ester bond, leading to two main acylium ions:

  • Formation of the 4-Fluorobenzoyl Cation (m/z 123): Cleavage of the C-O bond between the salicylate and benzoyl moieties results in the highly stable 4-fluorobenzoyl cation. This is often a very abundant peak.[5]

  • Subsequent Fragmentation (m/z 95): The 4-fluorobenzoyl cation can lose a neutral carbon monoxide (CO) molecule to form the 4-fluorophenyl cation at m/z 95 . This is a characteristic fragmentation for benzoyl derivatives.[5][6]

Alternatively, the charge can be retained by the methyl salicylate portion:

  • Formation of the Methyl Salicylate Radical Cation (m/z 152): This fragment corresponds to the molecular ion of methyl salicylate.

  • Characteristic ortho Effect (m/z 120): Due to the adjacent hydroxyl (in its enol form) and methyl ester groups, this fragment readily eliminates a neutral molecule of methanol (CH₃OH, 32 Da) to produce a very stable ion at m/z 120 . This is a classic example of an ortho effect and is highly diagnostic for this structure.[7][8]

  • Loss of Methoxy Radical (m/z 121): A competing fragmentation from the m/z 152 ion is the loss of a methoxy radical (•OCH₃, 31 Da) via α-cleavage, yielding an ion at m/z 121 .[8]

EI-MS Fragmentation M [M]•+ m/z 274 F1 4-Fluorobenzoyl Cation [C7H4FO]+ m/z 123 M->F1 - C8H7O3• F3 Methyl Salicylate Fragment [C8H8O3]•+ m/z 152 M->F3 - C7H4FO• F2 4-Fluorophenyl Cation [C6H4F]+ m/z 95 F1->F2 - CO F4 [C7H4O2]•+ m/z 120 F3->F4 - CH3OH (ortho effect) F5 [C7H5O2]+ m/z 121 F3->F5 - •OCH3

Caption: Predicted EI-MS fragmentation pathway for the title compound.

Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway

In positive mode ESI, the compound is observed as the protonated molecule, [M+H]+, at m/z 275 . CID of this precursor ion results in even-electron fragment ions, and the pathways differ significantly from EI.

Fragmentation is driven by the proton's location and the relative bond strengths. The central ester linkage is a primary site of cleavage.

  • Formation of Protonated Methyl Salicylate (m/z 153): The most likely fragmentation involves the cleavage of the ester bond with the transfer of the charge (and proton) to the methyl salicylate moiety, leading to a product ion at m/z 153 and the neutral loss of 4-fluorobenzoic acid. This is a common pathway in the fragmentation of protonated esters.[11]

  • Formation of the 4-Fluorobenzoyl Cation (m/z 123): Alternatively, cleavage of the same bond can lead to the loss of a neutral methyl salicylate molecule (152 Da), resulting in the formation of the 4-fluorobenzoyl cation at m/z 123 .

  • Further Fragmentation of m/z 153: The protonated methyl salicylate ion at m/z 153 can subsequently lose a neutral molecule of methanol (32 Da) to yield the same ion at m/z 121 seen in the EI spectrum.

ESI-MS/MS Fragmentation M [M+H]+ m/z 275 F1 Protonated Methyl Salicylate [C8H9O3]+ m/z 153 M->F1 - C7H4FO2 F2 4-Fluorobenzoyl Cation [C7H4FO]+ m/z 123 M->F2 - C8H8O3 F3 [C7H5O2]+ m/z 121 F1->F3 - CH3OH

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

Quantitative Data Summary and Comparison

The following table summarizes the key diagnostic ions and their proposed origins, highlighting the differences between the two techniques.

m/zProposed Structure/FormulaIonization ModeOriginDiagnostic Value
274[C₁₅H₁₁FO₄]•+EIMolecular IonConfirms molecular weight.
275[C₁₅H₁₁FO₄+H]+ESIProtonated MoleculePrecursor for MS/MS analysis.
153[C₈H₉O₃]+ESICleavage of central esterConfirms methyl salicylate moiety.
152[C₈H₈O₃]•+EICleavage of central esterConfirms methyl salicylate moiety.
123[C₇H₄FO]+EI, ESICleavage of central esterConfirms 4-fluorobenzoyl moiety. Base Peak Candidate.
121[C₇H₅O₂]+EI, ESILoss of •OCH₃ (EI) or CH₃OH (ESI) from salicylate fragmentConfirms methyl ester on salicylate.
120[C₇H₄O₂]•+EILoss of CH₃OH from m/z 152Highly diagnostic ortho effect.
95[C₆H₄F]+EILoss of CO from m/z 123Confirms 4-fluorobenzoyl structure.

Conclusion

The mass spectral fragmentation of methyl 2-[(4-fluorobenzoyl)oxy]benzoate provides a wealth of structural information that differs predictably between Electron Ionization and Electrospray Ionization techniques.

  • EI-MS is characterized by the formation of a radical molecular ion and extensive fragmentation, providing highly specific fingerprint spectra. The key diagnostic ions are the 4-fluorobenzoyl cation (m/z 123 ), its subsequent loss of CO to form the ion at m/z 95 , and the unique ion at m/z 120 resulting from a characteristic ortho effect involving the loss of methanol.

  • ESI-MS/MS analysis of the protonated molecule (m/z 275 ) proceeds through lower-energy pathways, primarily breaking the molecule at the central ester linkage to yield ions at m/z 153 (protonated methyl salicylate) and m/z 123 (4-fluorobenzoyl cation).

Together, these complementary techniques allow for the confident and unambiguous structural confirmation of the target molecule. The presence of the ortho effect fragment in EI-MS is particularly powerful for distinguishing this isomer from its meta and para counterparts. This guide provides the foundational data and protocols for researchers utilizing mass spectrometry for the analysis of this and structurally related compounds.

References

  • BenchChem.
  • Analytical Chemistry.
  • YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)
  • Wikipedia.
  • Chemistry Letters. Fragmentation of Benzyl Esters with an Electron-Withdrawing Group in Secondary Ion Mass Spectrometry.
  • University Course Material.
  • Scribd.
  • NIST. Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in.
  • Doc Brown's Chemistry.
  • Chemistry LibreTexts.
  • eGyanKosh.
  • Royal Society of Chemistry.
  • ResearchGate.
  • Journal of Chemical Education.
  • Royal Society of Chemistry.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.